2-Chloro-4-fluoronitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOOFMWRLDRDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175288 | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-50-5 | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-fluoro-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZL4Q2H59S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Trifunctionalized Aromatic Core
An In-Depth Technical Guide to 2-Chloro-4-fluoronitrobenzene (CAS 2106-50-5)
In the landscape of modern chemical synthesis, certain molecules stand out not for their final application, but for the versatile potential they unlock. This compound, identified by its CAS number 2106-50-5, is a quintessential example of such a pivotal building block.[1] This trifunctionalized aromatic compound serves as a linchpin in the synthetic pathways leading to a diverse array of high-value products, from life-saving pharmaceuticals to advanced agrochemicals and performance materials.[1][2]
Its strategic value lies in the specific arrangement of its functional groups: a nitro group, a chlorine atom, and a fluorine atom on a benzene ring. The potent electron-withdrawing nature of the nitro group profoundly activates the ring for nucleophilic aromatic substitution (SNAr), while the two distinct halogen atoms offer opportunities for selective and sequential reactions.[3] This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Caption: Chemical structure of this compound.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These parameters dictate storage, handling, reaction conditions, and purification strategies.
Physicochemical Properties
The key physical and chemical characteristics of this compound are summarized below. The compound is typically a low-melting solid, appearing as a light yellow to green crystalline powder.[2] Proper storage at refrigerated temperatures (2-8 °C) is recommended to maintain its long-term stability.[2]
| Property | Value | Source(s) |
| CAS Number | 2106-50-5 | [2][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [2][4] |
| Molecular Weight | 175.54 g/mol | [2][4] |
| Appearance | Light orange to yellow to green powder/crystal | [2][5] |
| Melting Point | 33 - 39 °C | [2][6] |
| Boiling Point | 71 °C @ 2.3 mmHg; 236.4 °C @ 760 mmHg | [2][7][8] |
| Purity (Typical) | ≥ 98% (GC) | [2][5] |
| Solubility | Insoluble in water | [6] |
Spectroscopic Identity
Confirmation of the structure and purity of this compound is routinely achieved through standard spectroscopic methods. Public databases and supplier technical sheets provide access to reference spectra, including 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][9]
-
1H NMR: The proton NMR spectrum is characterized by complex multiplets in the aromatic region, corresponding to the three protons on the substituted ring.
-
19F NMR: A key technique for fluorinated compounds, 19F NMR will show a distinct signal for the single fluorine atom, with coupling to adjacent protons.
-
Mass Spectrometry: GC-MS analysis will show a molecular ion peak corresponding to the molecular weight (175.54 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.[4]
-
IR Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C-NO₂ stretching vibrations, as well as bands corresponding to C-Cl, C-F, and aromatic C-H bonds.[4]
PART 2: Synthesis and Manufacturing Insights
The most common industrial synthesis of this compound involves the direct nitration of 3-chlorofluorobenzene.[7] This is an electrophilic aromatic substitution reaction where the choice of reagents and strict control of reaction parameters are critical for achieving good yield and regioselectivity, minimizing the formation of unwanted isomers.
Causality in Synthesis: The Nitration of 3-Chlorofluorobenzene
The directing effects of the existing substituents on the aromatic ring govern the position of the incoming nitro group. Both chlorine and fluorine are ortho-, para-directing substituents. However, they are also deactivating. The nitration of 3-chlorofluorobenzene will yield a mixture of isomers, from which the desired 2-chloro-4-fluoro-1-nitrobenzene must be isolated.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 2106-50-5 [chemicalbook.com]
- 8. This compound CAS 2106-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. This compound(2106-50-5) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoronitrobenzene
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For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoronitrobenzene is a halogenated nitroaromatic compound with the chemical formula C₆H₃ClFNO₂.[1][2] It serves as a critical intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1] The strategic placement of its functional groups—a nitro group, a chlorine atom, and a fluorine atom—on the benzene ring imparts unique reactivity, making it a versatile building block for complex molecular architectures.[1] Understanding the physicochemical properties of this compound is paramount for its effective and safe utilization in research and development, enabling chemists to predict its behavior in reactions, develop robust purification methods, and ensure proper handling. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental protocols and safety considerations.
Molecular and Structural Properties
The structural arrangement of substituents on the benzene ring dictates the chemical behavior of this compound. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogen atoms, significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. These values are essential for designing experiments, developing analytical methods, and modeling reaction kinetics.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |
| Molecular Weight | 175.54 g/mol | [1][3] |
| CAS Number | 2106-50-5 | [1][2] |
| Appearance | Light orange to yellow to green powder to crystal.[1] | [1] |
| Melting Point | 34-39 °C | [1][2][4][5] |
| Boiling Point | 71 °C at 2.3 mmHg; 236.4 °C at 760 mmHg | [1][2][4] |
| Density | 1.494 g/cm³ (predicted) | [2][4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol.[2] | [2] |
| Flash Point | 96.8 °C | [4] |
| Refractive Index | 1.554 | [4] |
Spectroscopic Profile
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure of the molecule.[6][7]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the C-Cl, C-F, and N-O bonds, as well as aromatic C-H and C=C stretching vibrations.[6]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula.[6]
Experimental Protocols
Accurate determination of physicochemical properties is crucial. Below are standardized protocols for measuring melting point and solubility.
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range typically signifies a high-purity compound.
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)[9]
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Protocol Workflow:
Caption: Workflow for Melting Point Determination.
Detailed Steps:
-
Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.[8]
-
Loading : Introduce a small amount of the powdered sample into the open end of a capillary tube. The packed sample height should be 1-2 mm.[10]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
Approximate Determination : If the melting point is unknown, perform a rapid heating run to get an approximate range.[9]
-
Accurate Determination : For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[9]
-
Observation : Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Validation : For ensuring accuracy, it is good practice to calibrate the thermometer of the apparatus using a standard compound with a known, sharp melting point.[9]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[12][13]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[12]
Materials:
-
This compound
-
Solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Protocol:
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure a saturated solution is formed.[12]
-
Equilibration : Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[14]
-
Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples at high speed.[15]
-
Quantification : Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with the appropriate solvent if necessary and measure the concentration of the dissolved compound using a calibrated analytical method like UV-Vis spectroscopy or HPLC.[14][15]
-
Causality Note : The long incubation time is essential to overcome kinetic barriers to dissolution and ensure a true thermodynamic equilibrium is achieved.[14] Low solubility can lead to poor bioavailability and is a critical parameter in the early stages of drug discovery.[14][15]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[6]
-
Precautionary Measures :
-
Always handle in a well-ventilated area or under a chemical fume hood.[16][17]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18]
-
Avoid breathing dust or fumes.[16]
-
Wash hands thoroughly after handling.[18]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
-
First Aid :
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physicochemical properties that are critical for its application in scientific research and industrial synthesis. A thorough understanding of its molecular structure, physical constants, spectroscopic signature, and safe handling procedures is essential for any professional working with this compound. The protocols and data presented in this guide offer a solid foundation for the effective and safe utilization of this compound in the laboratory and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. 2-Chloro-4-fluoro-1-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound CAS 2106-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(2106-50-5) 1H NMR [m.chemicalbook.com]
- 8. westlab.com [westlab.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. davjalandhar.com [davjalandhar.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-4-fluoronitrobenzene: Molecular Structure, Properties, and Synthetic Protocols
This guide provides a comprehensive technical overview of 2-Chloro-4-fluoronitrobenzene, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, and established synthetic methodologies. The content is structured to offer not just data, but also insights into the practical application and scientific reasoning behind its use.
Introduction: The Strategic Importance of this compound
This compound, identified by the CAS number 2106-50-5, is a trifunctionalized aromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its molecular architecture, featuring a nitro group and two distinct halogen substituents (chlorine and fluorine) on a benzene ring, imparts a unique reactivity profile that makes it an invaluable intermediate.[1] The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the halogen atoms, activates the aromatic ring for nucleophilic aromatic substitution reactions, a cornerstone of many synthetic pathways.[1][2]
This versatile compound serves as a crucial precursor in the synthesis of a wide array of high-value molecules, including active pharmaceutical ingredients (APIs) for anti-inflammatory and analgesic drugs, potent agrochemicals such as pesticides and herbicides, and vibrant dyes and pigments.[1][2] Its application extends to materials science, where it is employed in the development of advanced polymers and coatings with enhanced properties.[2] Understanding the nuanced interplay of its structural features and chemical behavior is paramount for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The molecular integrity and predictable reactivity of this compound are directly attributable to its well-defined structure and properties.
Molecular Formula and Structure
The empirical and molecular formula for this compound is C₆H₃ClFNO₂ .[2][3] Its IUPAC name is 2-chloro-4-fluoro-1-nitrobenzene.[3][4] The molecule consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 4, and a nitro group at position 1.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2106-50-5 | [2][3] |
| Molecular Weight | 175.54 g/mol | [2][3] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |
| Melting Point | 35 - 39 °C | [2] |
| Boiling Point | 71 °C at 2.3 mmHg | [2][5][6] |
| Purity | >98.0% (GC) | [2] |
| Solubility | Soluble in DMSO (Sparingly), Methanol (Slightly) | [6] |
| Storage | Store at 2 - 8 °C in an inert atmosphere | [2][6] |
Synthesis Protocol: Nitration of 3-Chlorofluorobenzene
A common and effective method for the preparation of this compound is the nitration of 3-chlorofluorobenzene.[5] This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired isomer with acceptable yield and purity.
Rationale and Mechanistic Considerations
The directing effects of the substituents on the starting material, 3-chlorofluorobenzene, are crucial to the outcome of this synthesis. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the nitro group will preferentially add to the positions most activated (or least deactivated). The positions ortho and para to the fluorine and chlorine atoms are considered. The steric hindrance from the chlorine atom at position 3 makes substitution at position 2 more favorable than at position 4. The formation of the desired 2-chloro-4-fluoro-1-nitrobenzene isomer is a result of these combined electronic and steric influences. The use of a mixed acid system (sulfuric and nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.
Step-by-Step Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
3-Chlorofluorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Benzene
-
Hexane
-
Sodium Carbonate Solution (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
-
Reaction vessel with stirring and temperature control
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, prepare a mixture of sulfuric acid (1.85 mol) and nitric acid (1.85 mol).[5]
-
Cooling: Cool the acid mixture to -5°C using an ice-salt bath.[5] This low temperature is critical to control the exothermic reaction and minimize the formation of by-products.
-
Addition of Substrate: Slowly add 3-chlorofluorobenzene (1.85 mol) to the pre-cooled acid mixture while maintaining the temperature at -5°C.[5] The slow addition rate is essential to manage the reaction's exothermicity.
-
Reaction: Maintain the reaction mixture at -5°C with continuous stirring for an extended period, typically around 13 hours, to ensure complete conversion.[5]
-
Workup - Extraction: Upon completion, add benzene (200 mL) and hexane (200 mL) to the reaction mixture to extract the organic products.[5]
-
Washing: Combine the organic phases and wash them sequentially with water (300 mL), sodium carbonate solution (300 mL) to neutralize any remaining acid, and finally with water again (300 mL).[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the solvents by distillation under reduced pressure.[5]
-
Purification: The resulting residue, a mixture of isomers, can be purified by distillation to isolate the desired this compound.[5] Further purification can be achieved by crystallization to obtain the 4-nitro isomer with a melting point of 36°C-38°C.[5]
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[7][8]
-
Handling: Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Store in a locked, well-ventilated place.[8][9] Keep containers securely sealed when not in use.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Conclusion
This compound stands out as a pivotal intermediate in organic synthesis, offering a gateway to a multitude of complex molecules with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique trifunctionalized structure provides a reactive handle for chemists to build molecular complexity. A thorough understanding of its molecular structure, physicochemical properties, and synthetic methodologies, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in research and industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-fluoro-1-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | 2106-50-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-fluoronitrobenzene
Abstract
This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-Chloro-4-fluoronitrobenzene (CAS No. 2106-50-5), a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2][3] We will dissect the two predominant synthesis routes: the direct nitration of 1-chloro-3-fluorobenzene and the halogen exchange (Halex) reaction starting from 2,4-dichloronitrobenzene. This document is intended for researchers, synthetic chemists, and process development professionals, offering not only detailed experimental protocols but also a nuanced discussion of the underlying chemical principles, reaction mechanisms, and practical considerations for each pathway. Our focus is on providing actionable insights to enable the efficient and safe laboratory-scale synthesis and scale-up of this versatile chemical building block.
Introduction: The Strategic Importance of this compound
This compound is a trifunctionalized aromatic compound whose value lies in the versatile reactivity of its constituent groups.[2] The presence of chloro, fluoro, and nitro moieties on the benzene ring allows for a range of selective chemical transformations, making it an indispensable precursor for more complex molecules.[1][2]
The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[4] This electronic feature makes the chloro and fluoro substituents susceptible to displacement by various nucleophiles, a cornerstone of modern organic synthesis.[4] Consequently, this compound is a crucial starting material in the synthesis of a variety of commercial products, including:
-
Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the development of drugs targeting inflammation and pain.[2]
-
Agrochemicals: Its unique reactivity profile is leveraged in the creation of potent herbicides and pesticides.[1][2]
-
Dyes and Pigments: The compound is a precursor in the synthesis of a spectrum of vibrant dyes.[1][2]
-
Materials Science: It is also utilized in the development of advanced materials with enhanced properties.[2]
The strategic positioning of the functional groups on the aromatic ring dictates the regioselectivity of subsequent reactions, offering chemists a powerful tool for molecular design. This guide will illuminate the most practical methods for obtaining this pivotal intermediate.
Synthesis Pathway I: Electrophilic Aromatic Substitution via Nitration of 1-Chloro-3-fluorobenzene
The most direct route to this compound is the electrophilic aromatic substitution (EAS) of 1-chloro-3-fluorobenzene. In this reaction, the aromatic ring is attacked by a nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
Mechanistic Insights and Regioselectivity
The directing effects of the existing substituents on the benzene ring are paramount in determining the isomeric distribution of the product. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone-pair electrons to the aromatic ring, stabilizing the arenium ion intermediate. However, they are also deactivating groups due to their inductive electron-withdrawing nature.
In the case of 1-chloro-3-fluorobenzene, the incoming electrophile (NO₂⁺) will be directed to the positions ortho and para to both the chloro and fluoro groups. The primary product, this compound, results from nitration at the position para to the fluorine and ortho to the chlorine. The formation of other isomers, such as 3-chloro-4-fluoronitrobenzene, is also possible.[5]
Diagram 1: Nitration of 1-Chloro-3-fluorobenzene
References
2-Chloro-4-fluoronitrobenzene reactivity and functional groups
An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2-Chloro-4-fluoronitrobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 2106-50-5) is a pivotal trifunctionalized aromatic compound that serves as a versatile building block in modern organic synthesis.[1] Its value is derived from the specific arrangement of its functional groups: a strongly electron-withdrawing nitro group and two distinct halogen atoms (chlorine and fluorine) on the benzene ring. This unique configuration imparts a predictable and exploitable reactivity profile, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] This guide provides an in-depth analysis of the molecule's core reactivity, focusing on the interplay between its functional groups and offering field-proven insights into its application in complex synthetic pathways.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. The nitro group, positioned at C1, is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[3][4] The chlorine atom at the ortho position (C2) and the fluorine atom at the para position (C4) are the primary sites for nucleophilic attack.
| Property | Value | Source |
| CAS Number | 2106-50-5 | [2][5] |
| Molecular Formula | C₆H₃ClFNO₂ | [2][5] |
| Molecular Weight | 175.54 g/mol | [2][5] |
| Appearance | Light orange to yellow powder/crystal | [2] |
| Melting Point | 35 - 39 °C | [2] |
| Boiling Point | 71 °C @ 2.3 mmHg | [2][6][7] |
| IUPAC Name | 2-chloro-4-fluoro-1-nitrobenzene | [5] |
Core Reactivity: A Tale of Three Functional Groups
The synthetic utility of this compound stems from the differential reactivity of its three key functional groups. A skilled chemist can address these sites selectively or in sequence to build molecular complexity.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The most significant reaction of this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient, facilitating the attack of nucleophiles.[3][8]
Mechanism and Regioselectivity:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] First, the nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][8] The nitro group is crucial as it stabilizes this intermediate by delocalizing the negative charge, particularly when it is ortho or para to the site of attack.[8][10] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
A critical aspect of this molecule's reactivity is regioselectivity: will the nucleophile replace the chlorine or the fluorine?
-
Leaving Group Ability : In many SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex.[9][10] However, the nature of the halogen leaving group is also important. While fluorine is more electronegative, activating the ring more strongly towards attack, chlorine is generally a better leaving group.[3]
-
Positional Activation : The nitro group is ortho to the chlorine and para to the fluorine. Both positions are strongly activated.
-
Practical Outcome : In many standard conditions, the chlorine atom at the C2 position is preferentially substituted due to its superior ability as a leaving group.[3] This allows for the selective introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols.[3]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Field Insights: The choice of solvent and temperature is critical in controlling the selectivity. Aprotic polar solvents like DMSO or DMF are often used to solvate the cation of the nucleophilic salt without solvating the anion, thus increasing its nucleophilicity.
Exemplary Protocol: Synthesis of 2-(Alkylamino)-4-fluoronitrobenzene
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition: Add potassium carbonate (1.5 eq.) as a base, followed by the slow addition of the desired primary or secondary amine (1.1 eq.).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. The product will often precipitate and can be collected by filtration.
-
Purification: Wash the crude solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Reduction of the Nitro Group: Gateway to Anilines
The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the molecule's properties and opens up new synthetic avenues, such as amide bond formation or diazotization reactions. This reduction must be performed with care to preserve the halogen substituents.
Comparison of Reduction Methodologies
| Method | Reagents & Conditions | Advantages | Disadvantages & Causality |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, Ethanol/Ethyl Acetate | High yield, clean reaction. | High risk of dehalogenation. Palladium catalysts are highly active and can readily cleave C-Cl bonds, reducing the yield of the desired haloaniline. |
| Catalytic Hydrogenation | H₂ (gas), Raney Nickel, Methanol | Effective for nitro reduction. | Lower risk of dehalogenation. Raney Nickel is generally less prone to causing dehalogenation of aryl chlorides compared to Pd/C, making it a better choice for this substrate.[11] |
| Metal/Acid Reduction | Fe powder, NH₄Cl, Ethanol/Water, Reflux | Cost-effective, scalable, and often preserves halogens. | Generates iron sludge waste, which can complicate workup and purification. |
| Stannous Chloride | SnCl₂·2H₂O, HCl, Ethanol | Mild conditions, good functional group tolerance.[11] | Stoichiometric amounts of tin salts are required, leading to metallic waste. |
Field Insights: For substrates sensitive to dehalogenation, reduction with iron powder in the presence of an electrolyte like ammonium chloride is a robust and field-proven method that balances efficacy with selectivity.
Caption: Synthetic pathways following nitro group reduction.
Strategic Synthesis: A Sequential Approach
The true power of this compound is realized in multi-step syntheses where its functional groups are addressed sequentially. A common strategy involves performing the SNAr reaction first, followed by the reduction of the nitro group. This approach allows for the construction of highly functionalized aniline derivatives that are precursors to a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][12]
Caption: Multi-step synthesis strategy using this compound.
This sequential methodology is fundamental to creating libraries of compounds for drug discovery. For instance, reacting the starting material with various amines (Step 1) and then reducing the nitro group (Step 2) generates a diverse set of substituted anilines, which can then be used in further reactions to build complex heterocyclic scaffolds like benzothiazoles.[6]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions. It is harmful or toxic if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[5][13]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or fumes.[13]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[7]
Conclusion
This compound is a high-value synthetic intermediate whose reactivity is dominated by the powerful activating effect of its nitro group. Its utility lies in the chemist's ability to selectively target either the chloro or fluoro substituent via nucleophilic aromatic substitution and to subsequently transform the nitro group into a synthetically versatile amine. This predictable, stepwise reactivity makes it a cornerstone for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of the principles governing its reactions is essential for any researcher aiming to leverage this potent chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
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- 5. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2106-50-5 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
IUPAC name and synonyms for 2-Chloro-4-fluoronitrobenzene
An In-Depth Technical Guide to 2-Chloro-4-fluoronitrobenzene: Synthesis, Reactivity, and Applications for Research Professionals
Introduction
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of available building blocks, trifunctionalized aromatic intermediates offer a unique convergence of reactivity and versatility. This compound (CAS No: 2106-50-5) stands out as a pivotal intermediate, particularly for professionals in drug development, agrochemical synthesis, and materials science.[1][2] Its carefully orchestrated arrangement of a nitro group and two distinct halogen atoms on a benzene ring provides a platform for highly selective and sequential chemical transformations.
This guide, prepared from the perspective of a senior application scientist, delves into the core technical aspects of this compound. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity in key transformations, and its practical application in the development of complex, high-value molecules.
Chemical Identity and Nomenclature
Accurate identification is the foundation of reproducible science. The compound is systematically named according to IUPAC conventions, though several synonyms are prevalent in commercial and historical literature.
IUPAC Name: 2-chloro-4-fluoro-1-nitrobenzene[3][4]
Common Synonyms:
-
This compound
-
4-Fluoro-2-chloronitrobenzene[4]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 2106-50-5 | [3][6] |
| Molecular Formula | C₆H₃ClFNO₂ | [3][6] |
| Molecular Weight | 175.54 g/mol | [3][6] |
| PubChem CID | 75017 | [3][6] |
| EC Number | 218-286-2 | [3] |
| InChI Key | KQOOFMWRLDRDAX-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical state and solubility of an intermediate dictate its handling, reaction setup, and purification strategies. This compound is typically a low-melting solid, allowing it to be handled as a powder or a molten liquid.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | White to light yellow or orange crystalline powder/lump.[6] | Color can vary slightly based on purity. |
| Melting Point | 35 - 39 °C | [6] |
| Boiling Point | 71 °C @ 2.3 mmHg; 236.4 °C @ 760 mmHg | [5][6] |
| Density | ~1.494 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, benzene, and ethanol.[7] |
Synthesis: A Study in Regioselectivity
The industrial synthesis of this compound is a classic example of electrophilic aromatic substitution, where controlling the position of the incoming nitro group (regioselectivity) is paramount. The most common route involves the nitration of 1-chloro-3-fluorobenzene.[8]
The choice of starting material is critical. The chlorine and fluorine atoms are ortho, para-directing activators (due to lone pair donation) but are also deactivating (due to induction). The nitro group, a strong electrophile (NO₂⁺), will preferentially add to the positions most activated and least sterically hindered. The synthesis must carefully balance reaction conditions to favor the formation of the desired 2-chloro-4-fluoro-1-nitrobenzene isomer over others.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system. Each step includes a rationale and an expected outcome, ensuring process control.
-
Reactor Preparation:
-
Action: A 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer is dried in an oven and cooled under a stream of dry nitrogen.
-
Causality: The exclusion of moisture is critical to prevent unwanted side reactions with the mixed acid.
-
-
Mixed Acid Preparation:
-
Action: In the reaction flask, carefully add 92.5 g (0.925 mol) of concentrated sulfuric acid. Cool the flask to -5°C in an ice-salt bath.
-
Action: Slowly add 83 g (0.925 mol) of concentrated nitric acid via the dropping funnel, ensuring the internal temperature does not exceed 0°C.
-
Causality: The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the key reacting species. This process is highly exothermic and requires strict temperature control to prevent runaway reactions and degradation.
-
-
Nitration Reaction:
-
Action: Once the mixed acid is cooled and stable at -5°C, begin the dropwise addition of 120 g (0.92 mol) of 1-chloro-3-fluorobenzene. Maintain the temperature at -5°C throughout the addition.[8]
-
Action: After addition is complete, maintain stirring at -5°C for an additional 3.5 to 13 hours.[8]
-
Causality: Low temperature is crucial for controlling the regioselectivity. It minimizes the formation of dinitro- and other isomeric byproducts by reducing the overall reaction rate and allowing the subtle directing effects of the halogens to dominate.
-
-
Workup and Extraction:
-
Action: Once the reaction is complete (monitored by TLC or GC), slowly pour the reaction mixture onto crushed ice.
-
Action: Transfer the mixture to a separatory funnel. Extract the product with benzene or another suitable organic solvent (2 x 100 mL).[8]
-
Action: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine.
-
Causality: The quench on ice dilutes the acid and precipitates the organic product. The basic wash is essential to remove acid catalysts, which could interfere with purification.
-
-
Purification:
-
Action: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Action: The resulting crude oil (a mixture of isomers) is purified by fractional distillation under vacuum, followed by crystallization to isolate the pure 4-nitro isomer.[8]
-
Causality: The different isomers have distinct physical properties (boiling and melting points), which allows for their separation through physical methods.
-
Core Applications & Reaction Logic
The utility of this compound stems from the differential reactivity of its functional groups, primarily in Nucleophilic Aromatic Substitution (SₙAr) reactions.[1][6]
-
Activating Group: The potent electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. It stabilizes the negative charge in the intermediate Meisenheimer complex.
-
Leaving Groups: Both chlorine and fluorine can act as leaving groups. In SₙAr, fluorine is typically a better leaving group than chlorine due to the higher polarization of the C-F bond, making the carbon atom more electrophilic. The position of attack (ortho or para to the nitro group) is highly favored.
This predictable reactivity makes it an invaluable precursor for synthesizing pharmaceuticals and agrochemicals.[6][9] It is a key building block for anti-inflammatory agents, analgesics, and various heterocyclic compounds.[6][8]
Diagram: Role in SₙAr Reactions
Caption: General scheme for SₙAr reactions using the title compound.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Statements:
-
Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Causes skin and serious eye irritation.[3]
Standard Laboratory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]
-
Ventilation: Handle exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6][12] Recommended storage temperature is often 2-8°C.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Diagram: Basic Spill Response Workflow
Caption: A simplified workflow for responding to a laboratory spill.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctionalized nature provides a robust and predictable platform for complex organic synthesis. For researchers in drug discovery and agrochemical development, a thorough understanding of its synthesis, the nuanced logic of its reactivity in SₙAr reactions, and its stringent safety protocols is not merely academic—it is essential for innovation, efficiency, and safety in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [zjjtxc.com]
- 3. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-fluoro-1-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound CAS 2106-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | 2106-50-5 [chemicalbook.com]
- 9. sparrow-chemical.com [sparrow-chemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Melting and Boiling Points of 2-Chloro-4-fluoronitrobenzene
This guide provides a comprehensive analysis of the melting and boiling points of 2-Chloro-4-fluoronitrobenzene (CAS No: 2106-50-5), a key intermediate in the pharmaceutical and agrochemical industries. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into the principles and methodologies for determining these critical physical properties.
Executive Summary: The Physicochemical Profile of this compound
This compound is a substituted aromatic compound with the molecular formula C₆H₃ClFNO₂. Its utility as a synthetic building block necessitates a thorough understanding of its physical properties, primarily its melting and boiling points. These parameters are fundamental for process design, purification, and ensuring the stability and purity of synthesized products. This guide will delve into the reported values for these properties, the underlying molecular influences, and the rigorous experimental procedures for their determination.
Quantitative Data Summary
The melting and boiling points of this compound are critical parameters for its handling and application in synthesis. Below is a summary of reported values from various chemical suppliers.
| Physical Property | Reported Value | Conditions |
| Melting Point | 35 - 39 °C | Atmospheric Pressure |
| 34 - 37 °C[1][2] | Atmospheric Pressure | |
| 32 - 37 °C[3] | Atmospheric Pressure | |
| Boiling Point | 236.4 °C | 760 mmHg (Atmospheric Pressure)[1] |
| 71 °C | 2.3 mmHg (Reduced Pressure)[2][4][5] |
The variation in the melting point range is typical and can be attributed to minor differences in purity. A pure crystalline compound generally exhibits a sharp melting point with a narrow range of 0.5-1.0°C. The boiling point is reported at both atmospheric and reduced pressures, a common practice for compounds that may decompose at higher temperatures.
The Molecular Basis for Phase Transitions in this compound
The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[6][7] For this compound, these forces are a composite of dipole-dipole interactions and van der Waals dispersion forces.
-
Dipole-Dipole Interactions: The presence of highly electronegative fluorine, chlorine, and the nitro group (NO₂) creates a significant molecular dipole moment. The electron-withdrawing nature of these substituents polarizes the benzene ring, leading to electrostatic attractions between neighboring molecules.
-
Van der Waals Forces: As with all molecules, London dispersion forces contribute to the intermolecular attractions. The size and surface area of the molecule influence the strength of these forces.[8]
The specific arrangement of the chloro, fluoro, and nitro groups on the benzene ring also influences how the molecules pack in a crystal lattice, which in turn affects the melting point. Symmetrical molecules tend to pack more efficiently, leading to stronger intermolecular forces and higher melting points.[9]
Experimental Determination of Melting Point
The melting point is a crucial indicator of a compound's purity. The presence of impurities typically leads to a depression and broadening of the melting point range. The capillary method, using either a Thiele tube or a modern melting point apparatus, is the standard technique.[10]
Causality Behind Experimental Choices
The choice of the capillary method is based on its accuracy, reproducibility, and the small sample size required.[11] The key to an accurate determination is a slow heating rate (approximately 1-2°C per minute) near the expected melting point. This ensures that the temperature of the heating medium and the sample are in thermal equilibrium. A rapid initial heating can be employed to quickly determine an approximate melting point, followed by a more careful, slower determination.[2]
Step-by-Step Protocol: Melting Point Determination via Thiele Tube
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is ideal.[12]
-
Apparatus Assembly: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with a high-boiling point liquid (e.g., mineral oil or silicone oil) to just above the side arm.
-
Immersion: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil. The rubber band should remain above the oil level to prevent it from dissolving in the hot oil.[1]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heat distribution.[13]
-
Observation and Recording: Observe the sample closely. Record the temperature at which the first signs of melting appear (T1) and the temperature at which the last crystal melts (T2). This range (T1-T2) is the melting point range.
Workflow Diagram: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] For compounds like this compound, which have a relatively high boiling point at atmospheric pressure, determination under reduced pressure is often preferred to prevent thermal decomposition.
Causality Behind Experimental Choices
The capillary method for boiling point determination is a micro-scale technique that is both accurate and requires a small amount of the sample.[4] The principle relies on observing the temperature at which the vapor pressure inside an inverted capillary tube equals the external pressure. As the liquid is heated, the air and then the vapor of the substance fill the capillary. When the heating is stopped and the apparatus cools, the liquid is drawn back into the capillary at the moment the external pressure equals the vapor pressure of the liquid; this temperature is the boiling point.[15]
Step-by-Step Protocol: Micro-Boiling Point Determination
-
Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube or fusion tube.
-
Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[15]
-
Apparatus Assembly: Attach the test tube to a thermometer.
-
Heating: Heat the sample in a Thiele tube or a similar heating bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of trapped air and then the vaporization of the liquid.[5]
-
Cooling and Recording: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Identification: Observe the capillary tube closely. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the liquid at the given pressure.[14][15]
Workflow Diagram: Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Safety and Handling
This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[12][16] It also causes skin and serious eye irritation.[12] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or under a chemical fume hood.[17]
Conclusion
The melting and boiling points of this compound are fundamental physical properties that are critical for its application in scientific research and industrial synthesis. A thorough understanding of the principles behind phase transitions and the meticulous application of experimental techniques are paramount for obtaining accurate and reliable data. This guide provides the necessary theoretical background and practical protocols to empower researchers and professionals in their work with this important chemical intermediate.
References
- 1. timstar.co.uk [timstar.co.uk]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. chemconnections.org [chemconnections.org]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Supplemental Topics [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. thinksrs.com [thinksrs.com]
- 11. westlab.com [westlab.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. labcomercial.com [labcomercial.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of 2-Chloro-4-fluoronitrobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles, experimental determination, and theoretical considerations regarding the solubility of 2-chloro-4-fluoronitrobenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document navigates the critical aspects of solubility, offering both foundational knowledge and practical methodologies. In the absence of extensive published quantitative solubility data for this compound, this guide emphasizes the establishment of robust experimental protocols and the application of chemical principles to predict and understand solubility behavior.
Introduction: The Significance of this compound and Its Solubility
This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a nitro group and halogen substituents, imparts unique reactivity that is leveraged in various synthetic pathways. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and ensuring efficient process scale-up. The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product.
This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental workflows for its determination, and discuss the expected solubility trends of this compound based on its physicochemical properties.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClFNO₂ | [2] |
| Molecular Weight | 175.54 g/mol | [2] |
| Melting Point | 35 - 39 °C | [1] |
| Boiling Point | 71 °C at 2.3 mmHg | [1][3] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
-
Molecular Structure:
Caption: Molecular Structure of this compound.
The presence of the electron-withdrawing nitro group and the electronegative halogen atoms (chlorine and fluorine) makes the benzene ring electron-deficient. This electronic characteristic, along with the overall polarity of the molecule, governs its interactions with various solvents.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by both enthalpic and entropic factors.
Solvent Polarity and Intermolecular Forces
The solubility of this compound will be dictated by the interplay of intermolecular forces between the solute and the solvent molecules. These forces include:
-
Dipole-Dipole Interactions: this compound is a polar molecule due to the presence of C-Cl, C-F, and N-O bonds. Polar solvents will interact favorably with these dipoles.
-
Van der Waals Forces: These are present in all molecular interactions and will contribute to the overall solubility.
-
Hydrogen Bonding: While this compound does not have hydrogen bond donating capabilities, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents like alcohols.
Predicting Solubility Trends
Based on these principles, we can anticipate the following solubility trends for this compound:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur with the nitro group.
-
Low Solubility: Expected in nonpolar solvents such as hexane and toluene, where the intermolecular forces are predominantly weak van der Waals forces, which may not be strong enough to overcome the crystal lattice energy of the solid solute.
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial. The following section provides detailed protocols for accurately measuring the solubility of this compound.
General Experimental Workflow
The determination of solubility typically involves preparing a saturated solution at a constant temperature, followed by quantitative analysis of the solute concentration.
Caption: General workflow for experimental solubility determination.
Gravimetric Method: A Step-by-Step Protocol
The gravimetric method is a straightforward and reliable technique for determining solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Equilibration:
-
Maintain a constant temperature throughout the equilibration period using a thermostatically controlled water bath or incubator. Temperature fluctuations can significantly affect solubility.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step should be performed quickly to minimize temperature changes.
-
-
Quantitative Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered supernatant to the pre-weighed dish and record the total weight.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.
-
Once the solvent is completely removed, reweigh the dish containing the solid residue.
-
-
Calculation:
-
Mass of solute: (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
-
Spectroscopic Method (UV-Vis) Protocol
This method is suitable for compounds with a chromophore, such as this compound, and is often faster than the gravimetric method.
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and perform equilibration and phase separation as described in the gravimetric method (Sections 4.2.1 - 4.2.3).
-
Carefully dilute a known volume of the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.
Template for Solubility Data
The following table provides a template for recording and presenting solubility data for this compound in various organic solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Other Solvents |
Conclusion
References
Whitepaper: Unlocking Synthetic Pathways: The Potent Electron-Withdrawing Effects of the Nitro Group in 2-Chloro-4-fluoronitrobenzene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-fluoronitrobenzene (CAS: 2106-50-5) is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Its synthetic utility is not arbitrary; it is a direct consequence of the profound electronic influence exerted by the nitro (-NO₂) group on the aromatic ring. This guide provides a detailed examination of the core principles governing the reactivity of this molecule. We will dissect the dual-mode electron-withdrawing nature of the nitro group, explore its decisive role in activating the molecule for nucleophilic aromatic substitution (SNAr), and provide practical, field-proven insights into leveraging this reactivity for complex molecular construction.
The Architect of Reactivity: Understanding the Nitro Group's Electronic Influence
The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in the synthetic chemist's toolkit.[2][3] Its ability to decrease electron density on an aromatic ring is not monolithic but a synergistic combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.[4]
The Inductive Effect (-I): Through-Sigma Bond Polarization
The inductive effect is transmitted through the sigma (σ) bond framework of the molecule.[5] The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole that pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring.[3] This effect is distance-dependent, weakening with each additional bond, but it provides a foundational level of electron deficiency to the entire ring system.[6]
The Resonance Effect (-M or -R): Through-Pi System Delocalization
More significant is the resonance (or mesomeric) effect, which involves the delocalization of π-electrons across the molecule.[7] The nitro group can actively withdraw electron density from the aromatic π-system, particularly from the ortho and para positions relative to its point of attachment.[8][9] This is possible because the π-electrons of the ring can be delocalized onto the electronegative oxygen atoms of the nitro group, as depicted in the resonance structures of nitrobenzene.[10] This delocalization creates regions of significant partial positive charge at the ortho and para carbons, making them highly susceptible to attack by electron-rich species (nucleophiles).[11]
Figure 1: Dual electronic effects of the nitro group.
Activating the Arena: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and undergo electrophilic, not nucleophilic, substitution. However, the presence of a potent EWG like the nitro group fundamentally alters this reactivity profile, activating the ring for Nucleophilic Aromatic Substitution (SNAr).[12][13] This reaction is the cornerstone of this compound's utility.
The SNAr mechanism is a two-step addition-elimination process:
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.[14]
The rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[6][15] The stability of this intermediate is therefore paramount to the reaction's success. This is where the strategic placement of the nitro group in this compound becomes critical. The nitro group is positioned ortho to the chlorine atom, an ideal location to stabilize the negative charge of the Meisenheimer complex through resonance.[11][16] The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.[12]
Figure 2: SNAr mechanism highlighting nitro group stabilization.
Regioselectivity: A Tale of Two Halogens
A key question for any drug development professional is that of selectivity. In this compound, we have two potential leaving groups: chlorine and fluorine. The regioselectivity of the SNAr reaction is dictated by two opposing factors:
-
Leaving Group Ability: In traditional SN1 and SN2 reactions, iodide is a better leaving group than chloride, which is better than fluoride. However, in SNAr, the trend is often reversed. The rate-determining step is the nucleophilic attack, not the loss of the leaving group.[12]
-
Electronegativity and Bond Strength: The C-F bond is stronger and fluorine is more electronegative than chlorine. Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack.
In the case of this compound, the nitro group is ortho to the chlorine and meta to the fluorine. As resonance stabilization is most effective from the ortho and para positions, the carbon bearing the chlorine is significantly more activated toward nucleophilic attack.[11][17] Therefore, under most kinetic conditions, nucleophilic substitution preferentially occurs at the chlorine-bearing carbon. This predictable regioselectivity is a crucial asset in multi-step synthesis.[18][19]
Quantitative Insights and Physical Properties
The electron-withdrawing strength of a substituent can be quantified using Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.[20] The nitro group possesses one of the highest positive σ values, underscoring its powerful activating effect in SNAr reactions.[21][22]
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [23] |
| Molecular Weight | 175.54 g/mol | [23][24] |
| Melting Point | 35 - 39 °C | [24] |
| Boiling Point | 71 °C / 2.3 mmHg | [24][25] |
| CAS Number | 2106-50-5 | [1] |
| Hammett Constant (σp) | +0.78 | [22] |
| Hammett Constant (σm) | +0.71 | [22] |
Table 1: Physicochemical Properties and Hammett Constants for this compound and the Nitro Group.
Experimental Protocol: A Self-Validating SNAr Workflow
The following protocol for the amination of this compound serves as a practical example of its application. The logic is self-validating: reaction progress is monitored until consumption of the starting material, and product identity is confirmed by standard analytical techniques.
Objective: Synthesis of 2-(N-propylamino)-4-fluoronitrobenzene.
Materials:
-
This compound (1 eq.)
-
n-Propylamine (1.5 eq.)
-
Potassium Carbonate (K₂CO₃) (2 eq.)
-
Acetonitrile (CH₃CN) (Solvent)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Rotary Evaporator
-
NMR Spectrometer, Mass Spectrometer
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add dry acetonitrile to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add n-propylamine (1.5 eq.) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and rinse with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: The resulting crude product can be purified by column chromatography on silica gel if necessary. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 3: General experimental workflow for SNAr reactions.
Conclusion: A Versatile and Indispensable Synthetic Tool
The potent electron-withdrawing effects of the nitro group are the defining feature of this compound's chemistry. By creating a highly electron-deficient aromatic ring, the nitro group facilitates facile nucleophilic aromatic substitution with predictable regioselectivity. For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes, enabling the efficient construction of complex, high-value molecules.[1][24] This versatile building block, whose reactivity is governed by the fundamental principles of physical organic chemistry, will undoubtedly continue to be a mainstay in the advancement of chemical science.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 15. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why does NO₂ group show its effect only at ortho? - askIITians [askiitians.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. nbinno.com [nbinno.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. Hammett equation - Wikipedia [en.wikipedia.org]
- 22. web.viu.ca [web.viu.ca]
- 23. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. chemimpex.com [chemimpex.com]
- 25. This compound | 2106-50-5 [chemicalbook.com]
Methodological & Application
The Strategic Utility of 2-Chloro-4-fluoronitrobenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
2-Chloro-4-fluoronitrobenzene has emerged as a pivotal structural motif and a versatile intermediate in the landscape of pharmaceutical and agrochemical synthesis.[1][2] Its trifunctionalized aromatic ring, featuring two distinct halogen substituents and a strongly electron-withdrawing nitro group, presents a unique platform for complex molecular engineering.[2] This guide provides an in-depth exploration of the chemical behavior of this compound, with a particular focus on its application in the synthesis of active pharmaceutical ingredients (APIs). We will delve into the principles of its reactivity, offer detailed, field-tested protocols for its use, and present a case study on its role in the synthesis of a key therapeutic agent.
Introduction: The Versatility of a Halogenated Nitrobenzene
In the realm of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. This compound (CAS No: 2106-50-5) is a prime example of an intermediate that offers a confluence of desirable properties for the medicinal chemist.[2] Its utility is primarily rooted in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom, activates the aromatic ring for nucleophilic attack.[3] This electronic activation, coupled with the presence of two different halogens, allows for selective and sequential displacement, providing a powerful tool for the construction of highly functionalized aromatic systems.[3] This intermediate is instrumental in the development of a range of therapeutics, including anti-inflammatory and analgesic drugs.[1][2]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent, along with its safety profile, is a prerequisite for its effective and safe implementation in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.54 g/mol | [1][4] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Melting Point | 35 - 39 °C | [1] |
| Boiling Point | 71 °C / 2.3 mmHg | [1][5][6] |
| CAS Number | 2106-50-5 | [1] |
Safety and Handling Precautions:
This compound is a hazardous substance and must be handled with appropriate care.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7][8]
-
Handling: Use only in a well-ventilated area and avoid breathing dust or fumes.[8][9] Do not eat, drink, or smoke when using this product.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[8]
The Chemistry of this compound: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The synthetic power of this compound lies in its participation in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
The strongly electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[3] The presence of two different halogens, chlorine and fluorine, on the aromatic ring introduces an element of regioselectivity. Generally, the chlorine atom is a better leaving group than fluorine, leading to its preferential substitution under many conditions.[3] However, the reaction's outcome can be influenced by the nature of the nucleophile and the reaction conditions, allowing for controlled, sequential substitutions.
Caption: Generalized workflow of a nucleophilic aromatic substitution (SNAr) reaction.
Application in Pharmaceutical Synthesis: The Case of Nevirapine
A notable application of a derivative of this class of compounds is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[10] While the direct precursor in some commercial syntheses is 2-chloro-3-amino-4-picoline, the underlying principles of nucleophilic substitution on a halogenated, activated ring are analogous and highlight the importance of such intermediates.[11][12]
The synthesis of Nevirapine involves the coupling of two substituted pyridine rings. One of the key starting materials, 2-chloro-3-amino-4-picoline, features a chlorine atom that is activated towards nucleophilic substitution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2106-50-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 12. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-fluoronitrobenzene
<
Introduction: The Strategic Importance of 2-Chloro-4-fluoronitrobenzene in Synthesis
This compound (CAS No: 2106-50-5) is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical, agrochemical, and dye industries.[1][2] Its value stems from the strategic placement of three key functional groups on the benzene ring: a strongly electron-withdrawing nitro group, and two different halogen atoms, chlorine and fluorine, which serve as leaving groups. This specific arrangement facilitates nucleophilic aromatic substitution (SNAr), a powerful class of reactions for constructing complex molecules by forming new carbon-heteroatom bonds.[1]
The presence of the nitro group ortho to the chlorine and para to the fluorine dramatically activates the aromatic ring towards attack by nucleophiles.[3][4][5] This activation is crucial, as aromatic rings are typically electron-rich and thus resistant to nucleophilic attack.[4][6] The unique di-halogen substitution offers the potential for selective, sequential reactions, allowing for the controlled introduction of different functionalities onto the aromatic core. This guide provides an in-depth exploration of the mechanistic principles governing these reactions and detailed protocols for their practical application.
Pillar 1: Mechanistic Expertise & The Causality of Regioselectivity
The cornerstone of effectively utilizing this compound lies in understanding the mechanism of Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination pathway.[5][7][8]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (a halogen in this case).[7][9] This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][10]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group.[7][9]
The strong electron-withdrawing nitro group is essential as it stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of attack.[3][5][6][7] This stabilization lowers the activation energy of the first, rate-determining step.[9][11]
Caption: The two-step addition-elimination mechanism of SNAr reactions.
The Decisive Factor: Regioselectivity (Chlorine vs. Fluorine Substitution)
A critical question for any synthetic chemist using this substrate is: which halogen will be displaced? The answer depends on a nuanced interplay of factors that influence the rate-determining addition step.
In SNAr reactions, the typical leaving group trend seen in SN1 and SN2 reactions (I > Br > Cl > F) is inverted. The reactivity order is often F > Cl > Br > I.[5][12][13] This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[11][12][13] The highly electronegative fluorine atom exerts a powerful inductive effect, making the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[11][13]
However, in this compound, the situation is more complex. The nitro group is positioned ortho to the chlorine and para to the fluorine.
-
Attack at C2 (ortho to NO₂): The negative charge in the Meisenheimer complex is stabilized by both the strong inductive effect (-I) and the resonance effect (-M) of the adjacent nitro group. The inductive effect is distance-dependent and is strongest at the ortho position.[14]
-
Attack at C4 (para to NO₂): The negative charge is also stabilized by the resonance effect of the nitro group, but the inductive effect is weaker at this greater distance.
Therefore, the substitution of the chlorine at the C2 position is generally favored because the transition state leading to the Meisenheimer complex is more effectively stabilized by the proximate nitro group.[1][14]
Caption: Factors governing the regioselectivity of SNAr reactions on this compound.
Pillar 2: Self-Validating Protocols for Key Transformations
The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. Each protocol includes causality-driven explanations for the chosen conditions.
Protocol 1: Synthesis of 4-Fluoro-2-nitroaniline Derivatives via Amination
This protocol details the reaction with a primary or secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.[8][15][16] The chlorine atom is selectively displaced.
Objective: To synthesize an N-substituted 4-fluoro-2-nitroaniline by reacting this compound with an amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Morpholine, 1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF, 10 mL per gram of substrate).
-
Reagent Addition: Add the amine (1.1 - 1.5 eq) to the solution, followed by the base (2.0 eq).
-
Causality: An excess of the amine is used to ensure the reaction goes to completion. The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.
-
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Causality: Heating provides the necessary activation energy for the rate-determining nucleophilic attack. Less reactive amines will require higher temperatures.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water (approx. 10x the volume of the reaction solvent). This will precipitate the product.
-
Causality: The organic product is typically insoluble in water, while the inorganic salts (e.g., KCl, Et₃N·HCl) and polar solvent (DMF/DMSO) are soluble, allowing for initial purification.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).
-
Washing: Combine the organic layers and wash with water to remove residual DMF/DMSO, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-fluoro-2-nitroaniline derivative.
Protocol 2: Synthesis of 2-Alkoxy-4-fluoronitrobenzene via Alkoxidation
This protocol describes the substitution reaction with an alkoxide, a key step in synthesizing various functionalized aromatic ethers.
Objective: To synthesize a 2-alkoxy-4-fluoronitrobenzene by reacting this compound with an alcohol in the presence of a strong base.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol, large excess to act as solvent)
-
Strong Base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 1.5 eq)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a round-bottom flask, dissolve the strong base (1.5 eq) in the chosen alcohol (e.g., methanol). This in-situ generation creates the potent sodium methoxide nucleophile.
-
Causality: Alcohols are generally poor nucleophiles. Deprotonation by a strong base generates the corresponding alkoxide, which is a much stronger nucleophile required for the SNAr reaction.
-
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) dissolved in a minimum amount of the same alcohol to the alkoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy barrier for the reaction.
-
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture and carefully neutralize it with a dilute acid (e.g., 1M HCl). Remove the bulk of the alcohol solvent under reduced pressure.
-
Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3x).
-
Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude 2-alkoxy-4-fluoronitrobenzene by column chromatography or recrystallization.
Protocol 3: Synthesis of 4-Fluoro-2-(alkylthio)nitrobenzene via Thiolation
This protocol outlines the reaction with a thiol, which is useful for creating sulfur-containing aromatic compounds.[17][18]
Objective: To synthesize a 4-fluoro-2-(alkylthio)nitrobenzene by reacting this compound with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., Ethanethiol, 1.2 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add the base (K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Slowly add the thiol (1.2 eq) to the stirring mixture.
-
Causality: Thiols are more acidic than alcohols, and a moderately strong base like K₂CO₃ is sufficient to deprotonate it to the more nucleophilic thiolate anion. This anion then readily participates in the SNAr reaction.[19]
-
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for a few hours.
-
Causality: Thiolates are generally very potent nucleophiles, so harsh reaction conditions are often unnecessary.
-
-
Monitoring: Follow the reaction's progress using TLC.
-
Workup and Extraction: Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Washing, Drying, and Concentration: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired 4-fluoro-2-(alkylthio)nitrobenzene.
Pillar 3: Data Presentation and Workflow Visualization
Summary of Reaction Conditions
The following table summarizes typical conditions for the SNAr reactions discussed. Note that specific conditions may vary based on the exact nucleophile used.
| Reaction Type | Nucleophile (eq) | Base (eq) | Solvent | Temperature (°C) | Typical Outcome |
| Amination | Amine (1.1-1.5) | K₂CO₃ or Et₃N (2.0) | DMF, DMSO, ACN | 25 - 100 | Substitution of Chlorine |
| Alkoxidation | Alcohol (solvent) | NaOH or KOH (1.5) | Corresponding Alcohol | Reflux | Substitution of Chlorine |
| Thiolation | Thiol (1.2) | K₂CO₃ (2.0) | DMF | 25 - 60 | Substitution of Chlorine |
General Experimental Workflow
Caption: A generalized workflow for performing and purifying SNAr reactions.
Conclusion
This compound is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. By understanding the underlying mechanistic principles that govern its reactivity and regioselectivity, researchers can harness its potential to selectively synthesize a wide array of functionalized nitroaromatics. The preferential substitution of the ortho-chloro group, driven by the powerful stabilizing effect of the adjacent nitro group, provides a predictable and reliable synthetic handle. The protocols provided herein offer a robust starting point for scientists and drug development professionals to successfully employ this key intermediate in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. byjus.com [byjus.com]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. 4-Fluoro-2-nitroaniline 97 364-78-3 [sigmaaldrich.com]
- 16. nbinno.com [nbinno.com]
- 17. 2-Fluoro-4-nitrobenzene-1-thiol [myskinrecipes.com]
- 18. 2-Chloro-4-fluorothiophenol | C6H4ClFS | CID 519446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Chloro-4-fluoronitrobenzene in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Architectural Significance of 2-Chloro-4-fluoronitrobenzene
This compound is a pivotal aromatic building block in the synthesis of a wide array of contemporary agrochemicals. Its utility stems from the orchestrated reactivity of its substituents on the benzene ring. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), while the differential reactivity of the chlorine and fluorine atoms allows for selective, sequential displacement. This inherent chemical logic makes it a versatile precursor for creating complex herbicidal and fungicidal molecules.
This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.
Core Principle: Exploiting Differential Halogen Reactivity in SNAr
The primary value of this compound lies in the selective displacement of its halogen atoms. The fluorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C-2 position. This is due to the superior ability of fluorine to stabilize the negative charge in the Meisenheimer complex, the key intermediate in SNAr reactions, through its strong inductive effect. This differential reactivity is the cornerstone of its use, enabling a two-step substitution strategy to build complex molecules.
Application Example I: Synthesis of Nitrodiphenyl Ether Herbicides
Nitrodiphenyl ether herbicides are a significant class of agrochemicals that function by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. This compound is a common starting material for these compounds.
Workflow for Diphenyl Ether Herbicide Synthesis
The synthesis typically proceeds via a two-step nucleophilic substitution pathway. First, the more reactive fluorine is displaced by a phenoxide, followed by the displacement of the chlorine.
Caption: General synthesis workflow for nitrodiphenyl ether herbicides.
Protocol 1: Synthesis of a Bifenox Intermediate
Bifenox is a diphenyl ether herbicide. The following protocol outlines the synthesis of a key intermediate from this compound and 2,4-dichlorophenol.
Objective: To synthesize 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 175.55 | 17.55 g | 0.10 |
| 2,4-Dichlorophenol | 163.00 | 16.30 g | 0.10 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.73 g | 0.15 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Experimental Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (17.55 g, 0.10 mol), 2,4-dichlorophenol (16.30 g, 0.10 mol), and anhydrous potassium carbonate (20.73 g, 0.15 mol).
-
Solvent Addition: Add 150 mL of N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 120-130°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Causality: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base. The elevated temperature provides the necessary activation energy for the reaction. The inert nitrogen atmosphere prevents side reactions.
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 500 mL of ice-cold water with stirring. A solid precipitate will form. c. Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with water to remove DMF and inorganic salts. d. Dry the crude product in a vacuum oven at 50-60°C.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene.
Trustworthiness and Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The expected product has a distinct substitution pattern that can be unequivocally identified.
Application Example II: Synthesis of Precursors for Fungicides
This compound also serves as a precursor for certain fungicides, where the nitro group is subsequently reduced to an amine, which is then further functionalized.
Workflow for Fungicide Precursor Synthesis
This process involves the initial SNAr reaction followed by a reduction of the nitro group.
Caption: Two-step synthesis of a fungicide precursor.
Protocol 2: Synthesis of 2-Chloro-4-(alkylthio)nitrobenzene and Subsequent Reduction
Objective: To prepare a 2-chloro-4-(alkylthio)aniline derivative, a versatile intermediate for various fungicides.
Part A: Synthesis of 2-Chloro-4-(ethylthio)nitrobenzene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 175.55 | 17.55 g | 0.10 |
| Ethanethiol (EtSH) | 62.13 | 7.46 g (9.0 mL) | 0.12 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.80 g | 0.12 |
| Ethanol (95%) | 46.07 | 100 mL | - |
Experimental Procedure:
-
Thiocoolate Formation: In a 250 mL flask, dissolve sodium hydroxide (4.80 g, 0.12 mol) in 50 mL of ethanol. Cool the solution in an ice bath and slowly add ethanethiol (7.46 g, 0.12 mol).
-
Reaction Setup: In a separate 500 mL three-necked flask, dissolve this compound (17.55 g, 0.10 mol) in 50 mL of ethanol.
-
Reaction Execution: Slowly add the ethanethiolate solution to the this compound solution at 0-5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Causality: The reaction is performed at low temperature to control the exothermicity and prevent side reactions. Ethanethiol is a soft nucleophile and readily displaces the activated fluorine.
-
-
Work-up and Isolation: Pour the reaction mixture into 400 mL of cold water. The product will separate as an oil or solid. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
Part B: Reduction to 2-Chloro-4-(ethylthio)aniline
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-(ethylthio)nitrobenzene | 217.68 | 21.77 g | 0.10 |
| Iron Powder (Fe) | 55.85 | 27.92 g | 0.50 |
| Concentrated HCl | 36.46 | 5 mL | - |
| Ethanol/Water (4:1) | - | 200 mL | - |
Experimental Procedure:
-
Reaction Setup: In a 500 mL flask, create a slurry of iron powder (27.92 g, 0.50 mol) in 200 mL of a 4:1 ethanol/water mixture. Add 5 mL of concentrated HCl and heat the mixture to reflux for 15 minutes to activate the iron.
-
Reaction Execution: Add the 2-Chloro-4-(ethylthio)nitrobenzene (21.77 g, 0.10 mol) portion-wise to the refluxing iron slurry. The reaction is exothermic. Maintain a gentle reflux for 2-3 hours after the addition is complete.
-
Causality: This is a classic Béchamp reduction. The iron in the presence of an acid acts as the reducing agent to convert the nitro group to an amine.
-
-
Work-up and Isolation: a. Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. b. Wash the Celite pad with ethanol. c. Evaporate the solvent from the filtrate. d. Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. e. Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude 2-chloro-4-(ethylthio)aniline. f. Purify by vacuum distillation or column chromatography.
Safety and Handling Considerations
This compound is a toxic and irritating compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-fluoronitrobenzene in the Synthesis of Dyes and Pigments
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-fluoronitrobenzene (CAS No: 2106-50-5) stands as a pivotal intermediate in the landscape of industrial organic synthesis. Its trifunctionalized aromatic structure, featuring a nitro group and two distinct halogen substituents, offers a unique and versatile platform for constructing complex molecules. This guide provides an in-depth exploration of the chemical principles and practical applications of this compound, with a specific focus on its role in the production of high-performance dyes and pigments. We will dissect its reactivity, outline key synthetic pathways, and provide detailed, field-proven protocols for its use in laboratory and industrial settings.
Foundational Chemistry: Understanding the Reactivity of this compound
The utility of this compound in colorant synthesis is fundamentally rooted in its predictable reactivity, which is dominated by Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Electronic Activation: The molecule's reactivity is dictated by the powerful electron-withdrawing nature of the nitro (-NO₂) group. This group significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.
-
Positional Advantage: The nitro group is positioned ortho to the chlorine atom and meta to the fluorine atom. This placement is critical. The ortho position allows the nitro group to exert its maximum activating effect on the chlorine atom, stabilizing the negative charge in the intermediate Meisenheimer complex formed during nucleophilic attack.
-
Selective Substitution: The strategic positioning of the activating group and the inherent differences in leaving group ability between chlorine and fluorine allow for selective substitution. Under many common reaction conditions, the chlorine atom is preferentially displaced by nucleophiles such as amines, alkoxides, or thiols. This selectivity is a cornerstone of its use, enabling chemists to introduce specific functionalities in a controlled, stepwise manner to build complex chromophoric systems.
Physicochemical Properties
A clear understanding of the starting material's properties is essential for safe handling and effective experimental design.
| Property | Value | Reference |
| CAS Number | 2106-50-5 | [1] |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.54 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Melting Point | 35 - 39 °C | [1] |
| Boiling Point | 71 °C / 2.3 mmHg | [1] |
Key Synthetic Pathways in Dye & Pigment Production
This compound serves as a foundational building block for a diverse range of colorants, primarily through two interconnected pathways: direct functionalization via SNAr and conversion to diazonium salts for azo dye synthesis.
Diagram: Synthetic Pathways from this compound
Caption: General synthetic routes for dye production using this compound.
Pathway A: Direct Functionalization for Chromophore Construction
The most direct application involves the SNAr reaction where the activated chlorine is displaced. This is a powerful method for introducing auxochromes (color-modifying groups) like amino or alkoxy groups, which are essential for tuning the final color and properties of the dye.
-
Causality: Reacting this compound with an amine (primary or secondary) directly attaches the amino group to the benzene ring. This newly formed intermediate can then be further modified, for instance, by reducing the nitro group to create a diamine derivative, a valuable precursor for other dye classes.
Pathway B: Synthesis of Azo Dyes
Azo dyes, characterized by the -N=N- linkage, are the largest and most important group of commercial colorants. This compound is an excellent starting point for creating the diazo component.
-
Reduction to Amine: The nitro group is first reduced to a primary amine (-NH₂), typically using methods like catalytic hydrogenation or metal-acid reduction (e.g., Sn/HCl). This creates a substituted aniline, for example, 2-chloro-4-fluoroaniline.
-
Diazotization: The resulting aromatic amine is then treated with a solution of sodium nitrite in the presence of a strong mineral acid (like hydrochloric acid) at a low temperature (0-5 °C).[2][3] This crucial step converts the primary amine into a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt is immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[2] This electrophilic substitution reaction forms the stable azo bond, creating the final dye molecule. The specific coupling component used is a primary determinant of the final color.
Experimental Protocols
Safety Note: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. This compound and its derivatives are hazardous and should be handled with care.
Protocol 1: Synthesis of N-phenyl-4-fluoro-2-nitroaniline (SNAr Intermediate)
This protocol demonstrates the selective nucleophilic substitution of the chlorine atom.
Objective: To synthesize a functionalized dye intermediate by reacting this compound with aniline.
Materials:
-
This compound (1.76 g, 10 mmol)
-
Aniline (1.02 g, 11 mmol)
-
Potassium carbonate (K₂CO₃, 2.07 g, 15 mmol)
-
N,N-Dimethylformamide (DMF), 30 mL
-
Ethyl acetate and Hexane (for TLC and chromatography)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, aniline, potassium carbonate, and DMF.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates completion.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold deionized water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-phenyl-4-fluoro-2-nitroaniline as a yellow-orange solid.
-
Drying: Dry the purified product in a vacuum oven at 40 °C.
Protocol 2: Synthesis of a Disperse Azo Dye
This protocol outlines the complete synthesis of an azo dye starting from the intermediate prepared in Protocol 1.
Diagram: Workflow for Azo Dye Synthesis
Caption: Step-by-step experimental workflow for a typical azo dye synthesis.
Part A: Reduction of the Nitro Group
-
Setup: In a 250 mL round-bottom flask, suspend the N-phenyl-4-fluoro-2-nitroaniline (2.32 g, 10 mmol) from Protocol 1 in 50 mL of ethanol and 20 mL of concentrated HCl.
-
Reduction: While stirring vigorously, add tin (Sn) powder (3.5 g, 30 mmol) in small portions. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Completion: After the addition is complete, heat the mixture at reflux for 2 hours to ensure complete reduction.
-
Isolation: Cool the mixture and make it strongly alkaline (pH > 10) by slowly adding 40% NaOH solution. Caution: Exothermic. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude diamine.
Part B: Diazotization of the Diamine
-
Preparation: Dissolve the crude diamine from Part A in a mixture of 15 mL water and 5 mL concentrated HCl.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of cold water. Add this NaNO₂ solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.[2]
-
Completion: Stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath. Use immediately in the next step.
Part C: Azo Coupling Reaction
-
Coupling Component: In a separate beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in 20 mL of 10% HCl and cool to 0-5 °C.
-
Coupling: Add the freshly prepared, cold diazonium salt solution from Part B dropwise to the cold N,N-dimethylaniline solution with vigorous stirring. A brightly colored precipitate will form immediately.
-
Finalization: Keep the mixture stirring in the ice bath for 30 minutes to ensure the coupling is complete.
-
Isolation: Collect the solid azo dye by vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Drying: Dry the final dye product in a vacuum oven at 50 °C.
References
Experimental protocol for reactions involving 2-Chloro-4-fluoronitrobenzene
An In-Depth Guide to the Synthetic Utility of 2-Chloro-4-fluoronitrobenzene: Protocols and Applications
Authored by: A Senior Application Scientist
Abstract
This compound (CAS No: 2106-50-5) is a pivotal intermediate in modern organic synthesis, prized for its trifunctionalized aromatic ring that offers versatile reactivity.[1] This guide provides an in-depth exploration of its chemical behavior, focusing on the principles and practical execution of its most common and synthetically valuable transformations. We present detailed, field-tested protocols for nucleophilic aromatic substitution (SNAr) and the reduction of the nitro moiety, complete with explanations of the underlying chemical principles that govern these reactions. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical, agrochemical, and materials science industries who require a robust understanding and practical framework for utilizing this versatile building block.[1][2]
Introduction: Understanding the Reactivity of this compound
This compound is a crystalline solid, appearing as a light orange to yellow powder.[2] Its synthetic importance stems from the orchestrated reactivity of its three key functional groups: a nitro group, a chlorine atom, and a fluorine atom.
The compound's core reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr) . The powerful electron-withdrawing nature of the nitro group, positioned ortho to the chlorine and meta to the fluorine, strongly activates the aromatic ring towards nucleophilic attack.[3] This is achieved by delocalizing and stabilizing the negative charge of the transient intermediate, known as the Meisenheimer complex.[4]
A critical aspect of its chemistry is regioselectivity. The nitro group activates the ortho (C-Cl) and para (C-F) positions. However, nucleophilic attack preferentially occurs at the carbon bearing the chlorine atom. This is because:
-
The nitro group's inductive (-I) and resonance (-M) effects provide greater stabilization for an attack at the ortho position.
-
Chlorine is generally a better leaving group than fluorine in SNAr reactions under many conditions, despite fluorine's higher electronegativity.
This predictable reactivity allows for the selective and sequential introduction of various functionalities, making it an indispensable precursor for pharmaceuticals (especially anti-inflammatory and analgesic drugs), herbicides, and dyes.[1][2]
Core Reactivity Overview
The primary reaction pathways for this compound are nucleophilic substitution at the C-Cl position and reduction of the nitro group. Other transformations, such as Suzuki coupling, are also possible, further expanding its synthetic utility.
References
The Versatile Virtuoso: 2-Chloro-4-fluoronitrobenzene as a Cornerstone for Complex Molecular Architecture
For distribution to: Researchers, scientists, and drug development professionals
Abstract
In the intricate tapestry of organic synthesis, certain molecules emerge as indispensable linchpins, enabling the construction of complex molecular entities with precision and efficiency. 2-Chloro-4-fluoronitrobenzene, a trifunctionalized aromatic ring, stands as a testament to this principle. Its unique electronic and steric properties make it a highly versatile building block, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1] This document serves as a comprehensive guide, offering detailed application notes and robust protocols for the strategic utilization of this compound in the synthesis of advanced molecular structures. We will delve into the causality behind experimental choices, providing not just procedural steps but a foundational understanding of the reaction dynamics at play.
Introduction: The Strategic Advantage of a Polysubstituted Arene
This compound (CAS No: 2106-50-5) is a crystalline solid, appearing as light orange to yellow powder.[2] Its utility is rooted in the orchestrated reactivity of its three key substituents: a nitro group, a chlorine atom, and a fluorine atom. The strongly electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), rendering the ortho- and para-positioned halogens susceptible to displacement.[3] This electronic activation is the cornerstone of its application as a versatile electrophile.
The differential reactivity of the chlorine and fluorine atoms provides a handle for selective and sequential functionalization, a critical aspect in the multi-step synthesis of complex molecules. This controlled reactivity allows for the precise installation of various functionalities, making it an invaluable precursor for a wide array of biologically active compounds, including anti-inflammatory drugs and analgesics, as well as potent pesticides and herbicides.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [4] |
| Molecular Weight | 175.54 g/mol | [4] |
| Melting Point | 35 - 39 °C | [2] |
| Boiling Point | 71 °C at 2.3 mmHg | [2] |
| Appearance | Light orange to yellow to green powder to crystal | [2] |
| CAS Number | 2106-50-5 | [5] |
Core Reactivity: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The presence of the nitro group ortho to the chlorine and para to the fluorine dramatically lowers the electron density of the aromatic ring, facilitating attack by nucleophiles.
The Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized, with significant stabilization provided by the electron-withdrawing nitro group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion.
Caption: Generalized workflow for the SNAr mechanism.
Regioselectivity: Chlorine vs. Fluorine
A key consideration when using this compound is the regioselectivity of the nucleophilic attack. Generally, the carbon-fluorine bond is stronger than the carbon-chlorine bond. However, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the fluorine atom is often preferentially displaced, especially with hard nucleophiles. However, the leaving group ability (Cl > F) can also influence the outcome, and selectivity can often be tuned by judicious choice of reaction conditions and nucleophile.
Application Protocols: Harnessing the Power of this compound
The following protocols are designed to be self-validating, with clear steps and explanations to ensure reproducibility.
Protocol 1: Synthesis of N-Aryl Amines via Nucleophilic Aromatic Substitution
This protocol details the reaction of this compound with a primary or secondary amine. The resulting N-substituted nitroanilines are valuable intermediates in drug discovery.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Addition of Reagents: Add the amine (1.1-1.5 eq) to the solution, followed by the base (K₂CO₃ or Et₃N, 2.0 eq). The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture at room temperature or heat to 50-100 °C. The choice of temperature depends on the nucleophilicity of the amine and the desired regioselectivity. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). The aqueous work-up removes the inorganic salts and the polar solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted nitroaniline.[6]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While the primary reactivity is SNAr, the chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is particularly useful for synthesizing biaryl compounds.
Materials:
-
Product from Protocol 1 (N-substituted 4-fluoro-2-nitrophenyl)amine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/water or Toluene/water solvent mixture
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the N-substituted chloro-nitroaniline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq). The inert atmosphere is critical to prevent the oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). The water is essential for the transmetalation step in the catalytic cycle.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers an alternative and often milder method for C-N bond formation, particularly with less nucleophilic amines.[4]
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.2-1.5 eq).
-
Addition of Substrates: Add this compound (1.0 eq) and the amine (1.1-1.2 eq) to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the mixture with stirring at 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite to remove the palladium catalyst. The filtrate can then be washed, dried, and concentrated. Purify the crude product by column chromatography.[7]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It is harmful if swallowed, in contact with skin, and may cause skin and serious eye irritation.[5] All manipulations should be performed in a well-ventilated fume hood.[5] Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules. Its unique substitution pattern allows for a range of transformations, from classical SNAr reactions to modern palladium-catalyzed cross-couplings. By understanding the underlying principles of its reactivity and following robust, well-defined protocols, researchers can effectively leverage this compound to construct novel molecular architectures with applications spanning from pharmaceuticals to advanced materials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Anti-Inflammatory Drug Scaffolds Utilizing 2-Chloro-4-fluoronitrobenzene
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-Chloro-4-fluoronitrobenzene as a pivotal starting material in the development of anti-inflammatory drug candidates. We delve into the fundamental reactivity of this versatile building block, focusing on its application in nucleophilic aromatic substitution (SNAr) reactions to construct core molecular scaffolds found in established non-steroidal anti-inflammatory drugs (NSAIDs). This document furnishes detailed, field-proven protocols for the synthesis of key intermediates related to fenamic acid and Nimesulide analogues, explaining the causal chemistry behind experimental choices. All methodologies are presented to be self-validating, supported by in-text citations to authoritative literature, and visualized through clear, process-oriented diagrams. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their synthetic programs.
Introduction: The Strategic Value of this compound in NSAID Synthesis
This compound is a trifunctionalized aromatic compound that serves as an exceptionally valuable building block in medicinal chemistry.[1] Its utility stems from a unique combination of structural features:
-
A Strongly Electron-Withdrawing Nitro Group: The nitro (-NO₂) group is a powerful activating group, rendering the aromatic ring electron-deficient. This activation is critical for facilitating nucleophilic aromatic substitution (SNAr), the cornerstone reaction for its use in synthesis.[2]
-
Two Differentiated Halogen Leaving Groups: The presence of both chlorine and fluorine atoms provides opportunities for selective and sequential displacement reactions. The chlorine atom is generally a better leaving group under many SNAr conditions, allowing for regioselective functionalization.[2]
These attributes make this compound an ideal starting point for constructing the diarylamine and diaryl ether frameworks that are characteristic of many potent anti-inflammatory agents.[3] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[4][5] This document will provide practical, step-by-step protocols for leveraging this reagent to create precursors for two major classes of NSAIDs.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway exploited in the application of this compound is Nucleophilic Aromatic Substitution (SNAr). This is not a concerted mechanism like SN2, but a two-step addition-elimination process.[6]
-
Nucleophilic Attack: A nucleophile (e.g., an amine or an alkoxide) attacks the electron-deficient carbon atom bearing a leaving group (halide). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The rate-determining step is typically the formation of the Meisenheimer complex.[7] The stability of this intermediate is paramount, and it is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group on the starting material, which delocalize the negative charge.[2][7]
Caption: Generalized workflow for the SNAr mechanism.
Application Protocol I: Synthesis of a Fenamic Acid Analogue Precursor
The fenamic acid class of NSAIDs (e.g., Niflumic acid) is characterized by a diarylamine core. The following protocol details the synthesis of 2-(3-chloro-4-nitrophenylamino)benzoic acid, a direct analogue structure, via a copper-catalyzed Ullmann condensation, a variant of SNAr suitable for coupling with anilines.
Experimental Protocol: Ullmann Condensation
This protocol describes the coupling of this compound with 2-aminobenzoic acid. In this reaction, the more reactive chlorine is displaced.
Materials & Reagents:
-
This compound (1 eq.)
-
2-Aminobenzoic acid (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, 2-aminobenzoic acid, anhydrous potassium carbonate, and copper(I) iodide.
-
Solvent Addition: Add anhydrous DMF to the flask. The solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).
-
Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation, enhancing the nucleophilicity of the deprotonated amine.
-
-
Heating and Monitoring: Heat the reaction mixture to 120-130 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and pour it into a beaker containing an excess of cold water. b. Acidify the aqueous mixture to pH 2-3 using 1M hydrochloric acid (HCl). This step protonates the carboxylic acid group, causing the product to precipitate.
-
Scientist's Note: Acidification is a critical step for product isolation, leveraging the change in solubility of the carboxylic acid functional group. c. Stir the resulting suspension for 30 minutes to ensure complete precipitation. d. Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the purified 2-(3-chloro-4-nitrophenylamino)benzoic acid. Dry the final product under vacuum.
Caption: Synthetic workflow for the Fenamic Acid analogue.
Application Protocol II: Synthesis of a Nimesulide-like Diaryl Ether Precursor
Nimesulide is an NSAID featuring a diaryl ether linkage and a sulfonamide group.[8] This protocol outlines the first crucial step in synthesizing a Nimesulide-like scaffold: the formation of the diaryl ether by reacting this compound with a phenoxide. This is followed by the reduction of the nitro group, preparing the molecule for subsequent functionalization (e.g., sulfonylation).
Experimental Protocol: Diaryl Ether Formation & Nitro Reduction
Step A: Synthesis of 1-Chloro-2-phenoxy-4-nitrobenzene
Materials & Reagents:
-
This compound (1 eq.)
-
Phenol (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol in anhydrous DMSO. Add anhydrous potassium carbonate and stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide nucleophile.
-
Scientist's Note: Pre-forming the phenoxide with a base like K₂CO₃ ensures a high concentration of the active nucleophile for the subsequent substitution reaction.
-
-
Substrate Addition: Add this compound to the mixture.
-
Heating and Monitoring: Heat the reaction to 80-90 °C. The reaction is typically faster than amine coupling; monitor by TLC for the disappearance of the starting material (usually 2-4 hours).
-
Work-up and Isolation: a. Cool the reaction mixture and pour it into ice-cold water. The product should precipitate as a solid. b. Stir for 30 minutes, then collect the solid by vacuum filtration. c. Wash the solid extensively with water to remove residual DMSO and salts, followed by a wash with a cold, non-polar solvent like hexane to remove any unreacted phenol.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol.
Step B: Reduction to 3-Chloro-4-phenoxyaniline
Materials & Reagents:
-
1-Chloro-2-phenoxy-4-nitrobenzene (from Step A) (1 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.)
-
Ethanol or Ethyl Acetate
Procedure:
-
Reaction Setup: Suspend the nitro-compound from Step A in ethanol in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate to the suspension. The reaction is often exothermic.
-
Heating and Monitoring: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 1-3 hours. Monitor the reaction by TLC until the nitro-compound is fully consumed.
-
Work-up and Isolation: a. Cool the reaction to room temperature and carefully pour it into a beaker of ice. b. Basify the mixture to pH > 10 by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution. This will precipitate tin salts as tin hydroxide.
-
Self-Validation Check: The formation of a thick, white precipitate (tin hydroxide) and the dissolution of the product into the organic layer upon extraction is a key indicator of a successful work-up. c. Extract the product into an organic solvent like ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the desired aniline precursor.
-
Caption: Two-step workflow for the Nimesulide precursor.
Summary of Synthetic Data
The following table summarizes the key parameters for the protocols described, providing a comparative overview for experimental planning.
| Protocol | Target Scaffold | Key Reagents | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Protocol I | Fenamic Acid Analogue | 2-Aminobenzoic acid, K₂CO₃, CuI | DMF | 120-130 | 8-12 | 75-85% |
| Protocol II (A) | Diaryl Ether | Phenol, K₂CO₃ | DMSO | 80-90 | 2-4 | 85-95% |
| Protocol II (B) | Aniline Precursor | SnCl₂·2H₂O | Ethanol | ~78 | 1-3 | 80-90% |
Note: Yields are estimates based on literature for similar transformations and may vary based on experimental scale and purity of reagents.
Conclusion
This compound stands out as a robust and versatile starting material for the synthesis of molecules relevant to anti-inflammatory drug discovery. The protocols detailed herein demonstrate its effective use in forming both diarylamine and diaryl ether linkages, which are central to the pharmacophores of major NSAID classes. By understanding the principles of nucleophilic aromatic substitution and applying the detailed methodologies provided, researchers can efficiently construct complex molecular architectures, paving the way for the development of novel therapeutic agents.
References
Harnessing Reactivity: 2-Chloro-4-fluoronitrobenzene as a Versatile Building Block in Advanced Materials Synthesis
An Application Note for Materials Science Researchers
Abstract: This application note provides a technical guide for researchers, scientists, and professionals in materials science on the utilization of 2-Chloro-4-fluoronitrobenzene (CAS No. 2106-50-5). We delve into the fundamental chemical principles that make this compound a valuable precursor for high-performance materials, with a specific focus on its application in the synthesis of advanced polymers. Detailed protocols, mechanistic insights, and characterization methodologies are presented to enable researchers to leverage the unique reactivity of this molecule in their work.
Introduction: The Strategic Value of a Trifunctionalized Aromatic Core
This compound is a trifunctionalized aromatic compound whose utility in materials science stems from its unique electronic and structural properties.[1] The molecule features an aromatic ring substituted with two distinct halogen atoms (chlorine and fluorine) and, critically, a powerful electron-withdrawing nitro group (−NO₂) positioned ortho to the chlorine atom.[2] This specific arrangement activates the benzene ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex organic materials.[2][3]
While it serves as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals, its role in materials science is primarily as a foundational building block for creating functional monomers.[1][3][4] These monomers are subsequently used to construct advanced polymers, such as poly(arylene ether sulfone)s (PAES), which exhibit exceptional thermal stability and mechanical properties, making them suitable for demanding applications like proton exchange membranes in fuel cells.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2106-50-5 | [3][7] |
| Molecular Formula | C₆H₃ClFNO₂ | [3][8] |
| Molecular Weight | 175.54 g/mol | [3][8] |
| Appearance | Light orange to yellow powder/crystal | [3] |
| Melting Point | 35 - 39 °C | [3] |
| Boiling Point | 71 °C @ 2.3 mmHg | [3] |
Core Directive: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary value of this compound in synthetic chemistry is its participation in SNAr reactions.[2] Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), SNAr on an aryl halide proceeds via a distinct addition-elimination mechanism.[9]
The Causality Behind the Reactivity:
-
Activation: The electron density of the aromatic ring is significantly reduced by the potent inductive and resonance effects of the ortho-nitro group. This makes the ring electrophilic and susceptible to attack by nucleophiles.[2][9]
-
Nucleophilic Attack: A nucleophile (e.g., an alkoxide, phenoxide, or amine) attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[9]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is the critical factor that lowers the activation energy for the reaction, allowing it to proceed under accessible conditions.[2][9]
-
Elimination: The aromaticity of the ring is restored by the expulsion of a halide ion (the leaving group). The strategic advantage of this compound is the presence of two different halogens, where the chlorine atom, often being a better leaving group, can be preferentially substituted, allowing for potential sequential functionalization.[2]
Application Protocol: Synthesis of High-Performance Sulfonated Poly(arylene ether sulfone)s (SPAES)
A primary application in materials science is the use of related halo-substituted aromatic sulfones, derived from precursors like this compound, to synthesize Sulfonated Poly(arylene ether sulfone)s (SPAES). These polymers are leading candidates for proton exchange membranes (PEMs) in fuel cells.[5][6] The following is a representative protocol for a condensation polymerization to form a SPAES copolymer, illustrating the core synthetic strategy.[6][10]
Protocol 1: Synthesis of a SPAES Copolymer via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a SPAES copolymer from a sulfonated di-fluoro monomer and a di-hydroxy monomer. The principle is directly analogous to reactions involving chloro-substituted monomers.
Core Requirements & Rationale:
-
Anhydrous Conditions: The polymerization is a condensation reaction that is sensitive to water. Water can react with the activated monomers and terminate polymer chains, leading to low molecular weight products. Azeotropic distillation with toluene is a field-proven method to ensure the reaction environment is dry.
-
High-Boiling Aprotic Solvent: A solvent like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) is required to keep the monomers and the growing polymer chain in solution at the high temperatures needed for the reaction.[6][11]
-
Weak Base: Potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl groups of the bisphenol monomer, forming the highly nucleophilic phenoxide species in situ. It is a suitable base that is strong enough for the deprotonation but not so strong as to cause side reactions.
Materials & Equipment:
-
Monomers: Bis(4-fluorophenyl-3-sulfophenyl)sulfone disodium salt (SDFPS), 4,4′-dihydroxybiphenyl (DHBP)
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Solvents: N,N-Dimethylacetamide (DMAc, anhydrous), Toluene
-
Equipment: 250 mL three-neck round-bottom flask, mechanical stirrer, condenser, Dean-Stark trap, nitrogen inlet, heating mantle, thermometer.
Step-by-Step Methodology:
-
Vessel Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen.
-
Charging Reagents: Into the three-neck flask, add 4,4′-dihydroxybiphenyl (5.58 g, 30 mmol), bis(4-fluorophenyl-3-sulfophenyl)sulfone disodium salt (e.g., 7.37 g, 15 mmol, for a specific composition), and anhydrous potassium carbonate (9.12 g, 66 mmol).[6]
-
Adding Solvents: Add DMAc (40 mL) and toluene (60 mL) to the flask.[6]
-
Azeotropic Dehydration: Equip the flask with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet. Begin stirring and heat the mixture to 135°C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is observed collecting in the trap.
-
Polymerization: Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 165°C and maintain for 18-24 hours. The solution will become noticeably viscous as the polymer forms.[6]
-
Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing vigorously stirring deionized water (or methanol) to precipitate the polymer as a fibrous solid.
-
Purification and Drying: Filter the polymer and wash it extensively with hot deionized water to remove any remaining salts and solvent. Dry the final polymer in a vacuum oven at 80°C for at least 24 hours.
Characterization and Performance Data
The resulting polymer should be characterized to confirm its structure and properties.
-
Structural Confirmation: ¹H NMR and FTIR spectroscopy are used to confirm the successful formation of the poly(arylene ether sulfone) backbone.[6]
-
Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature, a key indicator of the material's robustness.[6]
-
Functional Properties: For PEM applications, the Ion Exchange Capacity (IEC) and proton conductivity are critical metrics.[6][10]
Table 2: Representative Properties of SPAES Copolymer Membranes
| Polymer ID | Theoretical IEC (mmol/g) | Experimental IEC (mmol/g) | Proton Conductivity (S/cm) | Reference |
| SPAES-Cl | 2.08 | 1.82 | 0.119 | [6] |
| SPAES-F | 1.81 | - | 0.124 | [6] |
| PAES-3S-40 | 1.89 | - | > 0.1 (at RT) | [5] |
Safety and Handling
This compound must be handled with appropriate caution.
-
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or fumes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[3]
Conclusion
This compound is a strategically important chemical intermediate for materials science. Its value is derived from the highly activated aromatic ring, which allows for efficient functionalization via nucleophilic aromatic substitution. By understanding and controlling this reactivity, researchers can synthesize advanced monomers for high-performance polymers like poly(arylene ether sulfone)s, paving the way for innovations in energy, electronics, and other advanced technology sectors. The protocols and principles outlined in this note provide a solid foundation for leveraging this versatile compound in materials research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [zjjtxc.com]
- 5. Synthesis and properties poly(arylene ether sulfone)s with pendant hyper-sulfonic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-fluoro-1-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]
- 8. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Poly(arylene Ether Sulfones): Synthesis, Modifications and Application" by Marietta Navarro Aniano-ilao [repository.lsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-fluoronitrobenzene
Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluoronitrobenzene (CAS: 2106-50-5). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. As a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, achieving high purity and yield of this compound is critical.[1][2] This guide provides in-depth, field-proven insights into the causality behind common synthetic challenges and offers robust, self-validating protocols to mitigate them.
Core Synthesis and Competing Side Reactions
The primary route to this compound involves the electrophilic nitration of 1-chloro-3-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.[3] The directing effects of the halogen substituents guide the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions on the aromatic ring. However, this process is not without its challenges, leading to several potential side reactions that can complicate purification and reduce yield.
Caption: Main synthesis pathway and key side reactions.
Troubleshooting FAQs
FAQ 1: My final product is contaminated with other isomers. How can I improve the regioselectivity?
A: Isomer formation is a common issue stemming from the fundamental principles of electrophilic aromatic substitution on a disubstituted benzene ring. The chlorine and fluorine atoms on the starting material, 1-chloro-3-fluorobenzene, are both ortho-, para-directing groups.[4] However, their activating/deactivating strengths and steric profiles result in a mixture of products.
Causality and Mechanism:
-
Directing Effects: The incoming nitronium ion (NO₂⁺) is directed by both halogens. The desired product, this compound, results from nitration at the C4 position (ortho to fluorine, para to chlorine).
-
Competing Isomers: A significant side product is often 3-chloro-4-nitrofluorobenzene, formed by nitration at the C6 position (ortho to chlorine, para to fluorine).[3] The relative ratios of these isomers are highly dependent on reaction conditions.
Troubleshooting Protocol:
-
Temperature Control (Critical): Maintain a low reaction temperature, typically between -5°C and 0°C.[3] Higher temperatures can reduce the selectivity of the reaction, leading to a less favorable isomer ratio.
-
Rate of Addition: Add the 1-chloro-3-fluorobenzene to the cooled nitrating mixture (H₂SO₄/HNO₃) slowly and dropwise. This ensures localized heat buildup is minimized, preserving selectivity.
-
Acid Concentration: The concentration of sulfuric acid influences the generation of the nitronium ion. While strong acid is necessary, excessively harsh conditions can decrease selectivity. A typical mixed acid composition is a 1:1 molar ratio of nitric acid to sulfuric acid.[3]
FAQ 2: My mass spec analysis shows evidence of di-nitrated impurities. How can I prevent this over-nitration?
A: The formation of di-nitro compounds occurs when the product, this compound, undergoes a second nitration. Although the first nitro group is strongly deactivating, aggressive reaction conditions can force a second substitution.
Causality and Mechanism:
-
Ring Deactivation: The nitro group on the product ring strongly deactivates it towards further electrophilic attack.[5]
-
Forcing Conditions: Over-nitration is favored by:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the second nitration.
-
Excess Nitrating Agent: Using a large molar excess of nitric acid increases the concentration of the nitronium electrophile.
-
Prolonged Reaction Times: Allowing the reaction to stir for too long after the starting material is consumed provides more opportunity for the slower, second nitration to occur.
-
Troubleshooting Protocol:
-
Stoichiometry: Use a slight molar excess of nitric acid (e.g., 1.05-1.1 equivalents) relative to the 1-chloro-3-fluorobenzene. Avoid large excesses to limit the availability of the nitrating agent for a second reaction.[6]
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique (e.g., TLC, GC, or LC). Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.
-
Temperature Management: As with isomer control, maintain low temperatures to disfavor the more energy-intensive di-nitration reaction.
FAQ 3: I'm observing colored impurities, and my workup is difficult. Is this due to hydrolysis?
A: Yes, the presence of dark-colored materials, particularly after a basic wash, strongly suggests the formation of phenolic byproducts through hydrolysis.[7][8] Chloronitrobenzenes are susceptible to nucleophilic aromatic substitution (SNAr), where the chloro group is replaced by a hydroxyl group.
Causality and Mechanism:
-
SNAr Activation: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making the chlorine atom a viable leaving group.[9]
-
Hydrolysis Conditions: This reaction is promoted by the presence of water, especially under basic conditions (e.g., sodium hydroxide wash) and at elevated temperatures.[10][11][12] The resulting 2-hydroxy-4-fluoronitrophenol and its isomers are often highly colored.
Troubleshooting Protocol:
-
Reaction Quench: Quench the reaction by pouring the acid mixture onto ice water, rather than adding water to the reaction mixture. This helps to dissipate heat rapidly and keeps the temperature low.
-
Workup Temperature: Perform all aqueous workup steps, including washes, at low temperatures (e.g., 0-10°C) to minimize the rate of hydrolysis.
-
Controlled Basic Wash: If a basic wash is necessary to remove residual acid, use a mild, cold base like a saturated sodium bicarbonate solution instead of a strong base like sodium hydroxide. If phenolic impurities have already formed, a carefully controlled wash with cold, dilute NaOH can be used to extract them as the corresponding phenolate salts.[7]
-
Anhydrous Conditions: Ensure all reagents and glassware are dry before starting the reaction to prevent premature hydrolysis.
Quantitative Data Summary: Impact of Reaction Conditions
The following table summarizes the expected impact of key parameters on the synthesis outcome.
| Parameter | Condition | Impact on Desired Product Yield | Impact on Purity (Side Reactions) | Recommendation |
| Temperature | Low (-5 to 5°C) | Optimal | Higher Purity: Minimizes isomer formation and di-nitration. | Maintain strict temperature control throughout the addition and reaction. |
| High (>20°C) | May decrease due to side reactions | Lower Purity: Increased formation of isomers and di-nitro byproducts. | Avoid high temperatures. | |
| Nitric Acid | Stoichiometric (1.0-1.1 eq) | High | Higher Purity: Reduces risk of over-nitration. | Use a slight excess to drive the reaction to completion.[6] |
| Large Excess (>1.5 eq) | No significant improvement | Lower Purity: High risk of di-nitration. | Avoid large excesses. | |
| Reaction Time | Optimal (until SM consumed) | Maximum | High | Monitor reaction closely via TLC/GC and quench upon completion. |
| Excessive | May decrease due to degradation | Lower Purity: Increased risk of over-nitration and other side products. | Do not let the reaction run significantly past completion. | |
| Workup pH | Acidic/Neutral | N/A | Good (if acid is removed) | Use cold, mild base (e.g., NaHCO₃) for neutralization. |
| Strongly Basic (e.g., NaOH) | Can decrease yield if product is extracted | Risk of Hydrolysis: Can form colored phenolic impurities. | Avoid strong, hot bases unless intentionally purifying.[7] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity by controlling key reaction parameters.
Caption: Optimized experimental workflow for synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (1.1 eq). Cool the flask in an ice-salt bath to -5°C.
-
Slowly add concentrated nitric acid (1.05 eq) dropwise to the sulfuric acid, ensuring the temperature does not rise above 0°C.
-
Once the nitrating mixture is prepared and cooled, add 1-chloro-3-fluorobenzene (1.0 eq) dropwise via the dropping funnel over 1-2 hours. Maintain the internal temperature at -5°C to 0°C throughout the addition.[3]
-
After the addition is complete, allow the mixture to stir at the same temperature for an additional 2-4 hours. Monitor the reaction's completion by TLC or GC analysis.
-
Prepare a beaker with a generous amount of crushed ice. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane or another suitable solvent (2 x 50 mL for a 10g scale reaction).
-
Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization to yield pure this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [zjjtxc.com]
- 3. This compound | 2106-50-5 [chemicalbook.com]
- 4. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. scite.ai [scite.ai]
- 11. Hydrolysis of o‐ and p‐nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-4-fluoronitrobenzene
Welcome to the technical support center for the purification of 2-Chloro-4-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical intermediate. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the successful isolation of high-purity this compound.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product. The primary challenges in its purification often stem from the presence of isomeric impurities, unreacted starting materials, and byproducts from the nitration of 3-chlorofluorobenzene.[2] This guide will systematically address the most effective purification techniques: recrystallization, fractional vacuum distillation, and flash column chromatography.
Core Safety Principles
Before commencing any purification protocol, it is imperative to adhere to strict safety measures. This compound is harmful if swallowed, comes into contact with skin, or is inhaled.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Ventilation: All handling and purification procedures should be conducted in a well-ventilated laboratory fume hood.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Section 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The selection of an appropriate solvent system is the most critical factor for success.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is the ideal solvent for recrystallizing this compound?
A1: An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a mixed solvent system often provides the best results. A common and effective choice is a mixture of ethanol and water.[4] Methanol can also be a suitable primary solvent.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid. To remedy this:
-
Increase the solvent volume: Add more of the primary solvent (e.g., ethanol) to the hot solution to lower the saturation point.
-
Lower the crystallization temperature: After adding the anti-solvent (e.g., water), allow the solution to cool more slowly.
-
Use a different solvent system: Consider a solvent with a lower boiling point.
Q3: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?
A3: If crystallization does not initiate upon cooling, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution.
-
Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution |
| Low Recovery | Too much solvent was used, keeping the product dissolved. | Use the minimum amount of hot solvent necessary for complete dissolution. After filtration, the mother liquor can be concentrated and cooled again to yield a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-warmed. Perform the filtration as quickly as possible. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. |
| Oily Precipitate | The compound is precipitating above its melting point. | Add more of the primary solvent to the hot solution. Allow for slower cooling. |
Detailed Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to a gentle boil for a few minutes.
-
Hot Filtration: Pre-warm a funnel and a new Erlenmeyer flask. Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Crystallization: Reheat the filtrate to boiling. Add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature until a constant weight is achieved.
Section 2: Fractional Vacuum Distillation
Fractional vacuum distillation is an effective method for purifying liquids with close boiling points or for compounds that decompose at their atmospheric boiling point. Given that this compound has a boiling point of 71 °C at 2.3 mmHg, vacuum distillation is a suitable purification technique.[1]
Frequently Asked Questions (FAQs) - Fractional Vacuum Distillation
Q1: Why is vacuum distillation necessary for this compound?
A1: Vacuum distillation allows the compound to be distilled at a significantly lower temperature than its atmospheric boiling point, which is likely much higher and could lead to decomposition and the formation of impurities.
Q2: How do I control the vacuum pressure during distillation?
A2: A stable vacuum is crucial for a good separation. Use a vacuum pump with a cold trap and a manometer to monitor the pressure. A needle valve or a dedicated vacuum controller can be used to regulate the pressure.
Q3: What should I do if the distillation rate is too slow or too fast?
A3: The distillation rate is controlled by the heating mantle temperature and the vacuum pressure.
-
Too slow: Gradually increase the heating mantle temperature. Ensure the system is well-insulated.
-
Too fast: Decrease the heating mantle temperature. A rapid distillation rate will lead to poor separation.
Troubleshooting Guide: Fractional Vacuum Distillation
| Problem | Potential Cause | Solution |
| Bumping | Uneven boiling of the liquid. | Use a magnetic stirrer or add boiling chips to the distillation flask. Ensure the flask is not more than two-thirds full. |
| Product Solidifying in the Condenser | The condenser water is too cold, or the product has a high melting point. | Use room temperature water for the condenser or drain the condenser jacket to allow the product to melt and flow through. |
| Poor Separation of Impurities | Inefficient fractionating column or improper distillation rate. | Use a longer fractionating column (e.g., Vigreux or packed column). Distill at a slow and steady rate. |
| Unstable Vacuum | Leaks in the system. | Check all joints and connections for leaks. Ensure all glassware is properly greased. |
Detailed Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap and a manometer.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Distillation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 2-3 mmHg). Gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation by removing the heat source and slowly releasing the vacuum.
dot
Caption: Workflow for Fractional Vacuum Distillation.
Section 3: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate components of a mixture based on their polarity.
Frequently Asked Questions (FAQs) - Flash Column Chromatography
Q1: How do I choose the right solvent system (eluent) for the separation?
A1: The ideal eluent system should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
Q2: My compounds are not separating well on the column.
A2: Poor separation can be due to several factors:
-
Inappropriate eluent: The polarity of the solvent system may be too high or too low. Optimize the eluent using TLC.
-
Column overloading: Too much crude material was loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight.
-
Improper packing: The silica gel was not packed uniformly, leading to channeling.
Q3: The product is eluting too quickly or too slowly.
A3:
-
Too quickly: The eluent is too polar. Decrease the proportion of the more polar solvent.
-
Too slowly: The eluent is not polar enough. Increase the proportion of the more polar solvent.
Troubleshooting Guide: Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Cracked Column Bed | The silica gel bed has dried out. | Do not let the solvent level drop below the top of the silica gel. |
| Tailing of Spots on TLC | The compound may be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Co-elution of Impurities | The chosen eluent system does not provide adequate separation. | Try a different solvent system. For example, if using hexanes/ethyl acetate, try dichloromethane/methanol. |
Detailed Protocol: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system that gives an Rf value of ~0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel (40-63 µm particle size) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
dot
Caption: Decision tree for flash chromatography.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Chloro-4-fluoronitrobenzene
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nucleophilic substitution on this compound?
The reaction proceeds via a bimolecular addition-elimination mechanism, also known as the SNAr mechanism.[1][2][3] The key steps are:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (either chlorine or fluorine). This step is typically the rate-determining step.[4][5][6]
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[7][8] The electron-withdrawing nitro group is crucial for stabilizing this intermediate.[4][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (halide ion).
Q2: Which halogen is the better leaving group in this reaction: chlorine or fluorine?
In nucleophilic aromatic substitution, the reactivity of the leaving group is often F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions.[1] This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4]
Q3: What is the role of the nitro group in this reaction?
The nitro group (-NO2) is a strong electron-withdrawing group that plays a critical role in activating the aromatic ring for nucleophilic attack.[4][6][8] It stabilizes the negatively charged Meisenheimer intermediate through resonance, particularly when it is positioned ortho or para to the leaving group.[1][4][7] This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.[6]
Q4: Why is the reaction regioselective? Where does the nucleophile preferentially attack?
The regioselectivity of the nucleophilic attack is primarily determined by the positions of the electron-withdrawing nitro group and the halogen leaving groups. The nucleophile will preferentially attack the carbon atom that leads to the most stable Meisenheimer complex. In this compound, both the chlorine (at C2) and the fluorine (at C4) are ortho and para, respectively, to the nitro group (at C1). The strong electron-withdrawing nature of the nitro group activates both positions for nucleophilic attack.[1][4][7] The relative reactivity at each position can be influenced by the nature of the nucleophile and the reaction conditions.
Troubleshooting Guide
Problem: My reaction is slow or incomplete.
Slow or incomplete reactions are a common issue. Here are several factors to consider and optimize:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions with anionic nucleophiles.[3][9] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive. Protic solvents like water and alcohols can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[10]
| Solvent Type | Examples | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Accelerates | Poorly solvates the anionic nucleophile, increasing its reactivity.[9] |
| Polar Protic | Water, Ethanol, Methanol | Decelerates | Solvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its reactivity.[10] |
| Nonpolar | Toluene, Hexane | Very Slow | Poor solubility of ionic nucleophiles. |
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to side reactions and decomposition of the starting material or product. A stepwise increase in temperature (e.g., in 10-20 °C increments) is recommended to find the optimal balance between reaction rate and selectivity.
-
Nucleophile Strength and Concentration: A stronger, more concentrated nucleophile will generally lead to a faster reaction. If the reaction is sluggish, consider using a stronger nucleophile or increasing its molar excess.
Problem: I am observing significant side product formation.
The formation of side products can often be attributed to competing reactions. Here's how to address this:
-
Control of Regioselectivity: While fluorine is generally a better leaving group in SNAr, the substitution of chlorine can also occur. To favor the substitution of one halogen over the other, consider the following:
-
Temperature: Lowering the reaction temperature may enhance selectivity, as the activation energy for the substitution of the more reactive site (typically the C-F bond) will be more readily overcome.
-
Nucleophile: The nature of the nucleophile can influence regioselectivity. Bulky nucleophiles may show a preference for the less sterically hindered position.
-
-
Hydrolysis of the Nitro Group: Under strongly basic conditions and high temperatures, the nitro group can be susceptible to hydrolysis, leading to the formation of phenolic byproducts. To mitigate this, use the mildest basic conditions and the lowest temperature necessary for the reaction to proceed.
Problem: The reaction is not proceeding at all.
If there is no discernible reaction, consider these fundamental checks:
-
Purity of Reagents: Ensure that the this compound, nucleophile, and solvent are pure and dry. Water can be particularly detrimental, as it can protonate and deactivate anionic nucleophiles.
-
Activation of the Nucleophile: If you are using a neutral nucleophile (e.g., an amine or alcohol), a base is often required to deprotonate it and generate the more reactive anionic nucleophile. Ensure the base is strong enough and used in the correct stoichiometry. Common bases include potassium carbonate, sodium hydride, or tertiary amines.[3]
-
Reaction Setup: Ensure proper mixing and temperature control. For heterogeneous reactions (e.g., with a solid base), efficient stirring is crucial.
Experimental Protocols & Visualizations
General Procedure for Nucleophilic Aromatic Substitution
-
To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add the nucleophile (1.1-1.5 eq).
-
If the nucleophile is neutral, add a suitable base (1.2-2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Mechanism and Troubleshooting Workflow
Caption: SNAr Mechanism of this compound.
Caption: Troubleshooting workflow for optimizing the reaction.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. fishersci.se [fishersci.se]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Common impurities in commercial 2-Chloro-4-fluoronitrobenzene
Welcome to the Technical Support Center for commercial 2-Chloro-4-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this key chemical intermediate. Here, you will find a comprehensive overview of common impurities, their impact on downstream applications, and practical guidance for identifying and mitigating potential issues.
Section 1: Understanding Impurities in Commercial this compound
The purity of this compound is crucial for the success of subsequent synthetic steps, particularly in the development of pharmaceuticals and agrochemicals. Impurities can lead to side reactions, lower yields, and difficulties in purification. The primary source of impurities stems from the manufacturing process, which typically involves the nitration of 3-chlorofluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
A1: The most prevalent impurities are positional isomers formed during the nitration of 3-chlorofluorobenzene. Due to the directing effects of the chloro and fluoro substituents, a mixture of isomers is almost inevitable. Other potential impurities include unreacted starting material, by-products from side reactions, and residual solvents.
Q2: How can isomeric impurities affect my reaction?
A2: Isomeric impurities can have a significant impact on your reaction's outcome. Since they possess the same molecular weight, they can be challenging to separate from the desired product. In nucleophilic aromatic substitution (SNAr) reactions, different isomers will exhibit different reactivities, potentially leading to a mixture of products that are difficult to purify. This can lower the overall yield of your target molecule and complicate downstream processing.
Q3: What are the typical purity levels for commercial this compound?
A3: Commercial grades of this compound typically have a purity of ≥98%, as determined by Gas Chromatography (GC). However, the remaining percentage can consist of the impurities detailed in this guide. For sensitive applications, it is always recommended to perform your own purity analysis.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a troubleshooting guide in a question-and-answer format to address specific problems that may arise during your experiments.
Issue 1: Low Yield or Incomplete Conversion in a Nucleophilic Aromatic Substitution (SNAr) Reaction
Q: I am observing a low yield of my desired product in an SNAr reaction using this compound. What could be the cause?
A: A low yield in an SNAr reaction can be attributed to several factors, with impurities in the starting material being a common culprit.
-
Isomeric Impurities: The presence of isomers with the nitro group in a different position can hinder the reaction. SNAr reactions are highly dependent on the electronic activation of the aromatic ring by electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group (the chlorine atom)[1]. If a significant portion of your starting material consists of isomers where the nitro group is meta to the chlorine, these isomers will be much less reactive, leading to a lower overall yield of the desired product.
-
Dichlorinated By-products: The presence of dichlorinated impurities can lead to undesired side reactions, consuming your nucleophile and complicating the reaction mixture.
-
Reaction Conditions: Aside from impurities, ensure your reaction conditions are optimal. This includes the choice of solvent, temperature, and the strength of your nucleophile. A troubleshooting workflow for SNAr reactions is provided in the diagram below.
Issue 2: Unexpected Peaks in my Crude Product's Analytical Data (GC/HPLC/MS)
Q: I am seeing unexpected peaks in the GC/HPLC or mass spectrum of my crude reaction product. Could this be due to impurities in the starting material?
A: Yes, this is a very likely scenario.
-
Carry-over of Isomers: The isomeric impurities present in the starting this compound will likely react, albeit at different rates, to form isomeric products. These will appear as distinct peaks in your chromatogram.
-
Unreacted Starting Material: If your reaction has not gone to completion, you will see a peak corresponding to the unreacted this compound.
-
By-products from Impurities: Dichlorinated or other reactive impurities can form their own set of by-products, adding to the complexity of your product mixture.
Section 3: Identification and Quantification of Impurities
Accurate identification and quantification of impurities are essential for quality control and for troubleshooting problematic reactions.
Common Impurities in Commercial this compound
| Impurity Type | Specific Impurities | Potential Source |
| Isomeric Impurities | 3-Chloro-2-fluoronitrobenzene, 4-Chloro-2-fluoronitrobenzene, 5-Chloro-2-fluoronitrobenzene, 2-Chloro-6-fluoronitrobenzene, 3-Chloro-5-fluoronitrobenzene | Nitration of 3-chlorofluorobenzene at different positions on the aromatic ring. |
| Starting Material | 3-Chlorofluorobenzene | Incomplete nitration reaction. |
| By-products | Dichlorofluoronitrobenzenes | Over-chlorination or presence of dichlorinated starting materials. |
| Residual Solvents | Toluene, Sulfuric Acid, Nitric Acid | Solvents and reagents used in the synthesis and purification process.[2] |
Analytical Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for separating and identifying volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards if available.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for quantifying the purity of the main component and its non-volatile impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL solution.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Section 4: Visualizing the Chemistry
Synthesis and Impurity Formation Pathway
Caption: Synthesis of this compound and the origin of common impurities.
Troubleshooting Workflow for Low Yield in SNAr Reactions
Caption: A systematic workflow for troubleshooting low yields in SNAr reactions.
References
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-4-fluoronitrobenzene
Prepared by: Senior Application Scientist, Chemical Process Safety Division
Welcome to the technical support center for handling 2-Chloro-4-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but reactive intermediate. Our goal is to provide you with the technical insights and practical troubleshooting steps necessary to manage its exothermic potential safely and effectively. The information herein synthesizes established safety principles with field-proven insights to ensure the integrity and safety of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the inherent hazards and safe handling principles associated with this compound.
Q1: What makes reactions involving this compound potentially hazardous?
A1: The primary hazard stems from a combination of two factors: the reactivity of the molecule and the nature of the reactions it typically undergoes.
-
Molecular Structure: this compound (C₆H₃ClFNO₂) features an aromatic ring activated by a strong electron-withdrawing nitro group (-NO₂). This makes the carbon atoms attached to the chlorine and fluorine atoms highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).[1]
-
Reaction Exothermicity: SₙAr reactions, especially with potent nucleophiles (e.g., amines, alkoxides), are often highly exothermic. The reaction releases a significant amount of heat, which, if not properly controlled, can lead to a rapid increase in the temperature of the reaction mixture.
-
Thermal Instability: Like many nitroaromatic compounds, this compound can undergo exothermic decomposition at elevated temperatures.[2][3] A primary reaction exotherm can trigger a secondary, more energetic, and uncontrollable decomposition reaction, leading to a thermal runaway.
Q2: What is a "runaway reaction," and why is it a critical concern with this compound?
A2: A runaway reaction is a thermally unstable situation where the rate of heat generation from the chemical reaction exceeds the rate of heat removal from the reactor.[4] This creates a dangerous positive feedback loop: the reaction generates heat, which increases the temperature; the increased temperature accelerates the reaction rate, which generates even more heat.
This is a critical concern because:
-
Exponential Acceleration: The reaction rate can increase exponentially with temperature, leading to a very rapid rise in both temperature and pressure.
-
System Failure: The pressure increase can exceed the design limits of the reactor, causing a rupture or explosion.[5][6] Case studies of similar industrial processes show that inadequate cooling capacity is a frequent cause of such incidents.[6][7]
-
Secondary Decomposition: The high temperatures achieved during a runaway can initiate secondary decomposition reactions of reactants, solvents, or products, which are often much more energetic and can produce large volumes of gas, further exacerbating the pressure increase.[4]
Q3: What are the critical process parameters I must monitor when working with this compound?
A3: Meticulous monitoring is the cornerstone of safety. The following parameters are critical:
-
Temperature: This is the most critical parameter. Use calibrated temperature probes placed directly in the reaction medium. Set up independent high-temperature alarms and automated shutdowns.
-
Reagent Addition Rate: For semi-batch processes, the rate of addition of the nucleophile directly controls the rate of heat generation. A slow, controlled addition is crucial to allow the cooling system to keep pace.
-
Agitation: Proper stirring is essential to ensure uniform temperature throughout the reactor and efficient heat transfer to the cooling jacket. A loss of agitation can create localized hot spots, potentially initiating a runaway.[4]
-
Pressure: In a sealed or refluxing system, pressure monitoring can provide an early warning of excessive gas evolution or boiling, which may indicate a loss of thermal control.
Q4: What pre-reaction safety analysis is essential before I scale up a reaction?
A4: Scaling up a reaction is not a linear process; thermal risks increase significantly with batch size because the volume (heat generation) increases by a cube function while the surface area (heat removal) only increases by a square function. Before any scale-up, perform the following:
-
Literature Review: Search for any reported incidents or thermal studies involving your specific reaction class.
-
Reaction Calorimetry (RC1): This technique measures the rate of heat release in real-time under process conditions. It allows you to quantify the total heat of reaction, the maximum rate of heat release, and the heat capacity of the mixture. This data is essential for ensuring your reactor's cooling system is adequate.
-
Differential Scanning Calorimetry (DSC): DSC analysis should be performed on the starting materials, the final reaction mixture, and any intermediates. This test determines the onset temperature of decomposition and the energy released, defining the maximum safe operating temperature for your process.
Section 2: Troubleshooting Guide
This guide provides direct answers to specific problems you may encounter during an experiment.
Q: My reaction temperature is rising faster than expected but is still below the critical limit. What should I do?
A: This is a warning sign of potential thermal imbalance. Take immediate, methodical action:
-
Stop Reagent Addition: Immediately halt the feed of any limiting reagent (usually the nucleophile). This stops adding fuel to the reaction.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity (e.g., coldest coolant temperature, maximum flow rate).
-
Verify Agitation: Check that the stirrer is functioning correctly and at the proper speed.
-
Do Not Increase Cooling Abruptly if Crystallization is a Risk: If your product or reactants can crystallize at lower temperatures, a sudden cooling shock could cause them to solidify on the reactor walls, impeding heat transfer and potentially hiding a localized exotherm.
-
Re-evaluate the Process: If the temperature comes under control, do not restart the addition until you have understood the cause. Was the starting temperature too high? Is the reagent concentration higher than intended?
Q: I've observed a sudden, rapid temperature spike. A thermal runaway is imminent or in progress. What is the emergency protocol?
A: This is a critical emergency. Your priority is personnel safety and then mitigating the event.
-
Alert Personnel & Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area. Activate any emergency alarms.
-
Execute Emergency Shutdown: If equipped and safe to do so from a remote location, initiate the emergency shutdown of the reactor system.
-
Initiate Emergency Quenching/Dumping: If you have a pre-defined and validated quenching procedure, execute it remotely. This typically involves rapidly adding a cold, inert solvent or a specific chemical quenching agent to stop the reaction and absorb heat. (See Protocol 3.2 for details). If the reactor is equipped with a dump tank, release the contents into the tank which should contain a quenching solution.
-
Do NOT Add Water Indiscriminately: Adding water to a hot, solvent-based organic reaction can be extremely dangerous. The water can flash-boil, causing a pressure surge ("boilover"), or react violently with certain reagents.
Q: The reaction is producing an unexpected amount of gas, causing a pressure increase. What are the likely causes and solutions?
A: Unexpected gas evolution can signal side reactions or the beginning of decomposition.
-
Likely Causes:
-
Decomposition: The reaction temperature may have entered a region where one of the components is beginning to decompose, releasing gases like NOx from the nitro group.
-
Side Reactions: The nucleophile or base may be reacting with the solvent or impurities to produce gas.
-
Localized Boiling: A hot spot in the reactor, often due to poor agitation, could be causing the solvent to boil.
-
-
Immediate Actions:
-
Stop reagent feed and maximize cooling.
-
If the pressure continues to rise and approaches the vessel's limit, vent the reactor to a safe location (scrubber or flare stack) if the system is designed for it.
-
After stabilizing, analyze the headspace gas and reaction mixture to identify the source of the gas before proceeding.
-
Q: After adding the nucleophile, the reaction hasn't initiated, and I'm concerned about the accumulation of unreacted reagents. What should I do?
A: This is a classic and very dangerous scenario for a runaway reaction. The accumulation of unreacted starting materials creates the potential for a sudden, large, and uncontrollable release of energy once the reaction finally initiates.
-
Do NOT Increase the Temperature: The most common and dangerous mistake is to add more heat to "kick-start" the reaction. This can push the system over the edge into a violent, uncontrolled reaction.
-
Check for Inhibitors: Was there an issue with reagent quality? Is there an inhibitor present in one of the starting materials?
-
Verify Catalyst/Initiator: If the reaction is catalyzed, confirm the catalyst was added and is active.
-
Consider Safe Destruction: The safest course of action is often to quench the entire batch by slowly transferring the reactor contents into a vessel containing a substance that will safely react with or neutralize the accumulated nucleophile. Do this with extreme caution and maximum cooling.
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Calorimetric Screening Workflow
This protocol outlines the essential steps for characterizing the thermal hazards of a new reaction involving this compound.
Objective: To determine the heat of reaction, maximum rate of heat release, and the thermal stability limits of the reaction mixture.
Methodology:
-
Differential Scanning Calorimetry (DSC) - Component Screening:
-
Prepare samples of each individual component (this compound, nucleophile, solvent, base).
-
Prepare a sample of the final, fully reacted mixture.
-
Place each sample (5-10 mg) in a high-pressure crucible.
-
Heat the sample at a constant rate (e.g., 2-5 °C/min) from ambient to ~400 °C.
-
Record the heat flow to identify the onset temperature of decomposition (T_onset) and the energy of decomposition (ΔH_d) for all components and the final mixture. This T_onset defines the absolute maximum temperature the process must never reach.
-
-
Reaction Calorimetry (RC1) - Process Simulation:
-
Set up the reaction in the RC1 calorimeter to mimic the exact conditions of your planned experiment (e.g., concentrations, temperatures, agitation speed).
-
Begin the experiment at the intended starting temperature.
-
Add the limiting reagent (e.g., the nucleophile) at the planned rate and duration.
-
The calorimeter will measure the heat flow in real-time.
-
Data Analysis: From this experiment, you will obtain:
-
Total Heat of Reaction (ΔH_r): The total energy released during the reaction.
-
Heat Flow (q_r): The instantaneous rate of heat generation. This helps determine the peak cooling demand.
-
Adiabatic Temperature Rise (ΔT_ad): Calculated as ΔH_r / (mass * C_p). This represents the theoretical temperature increase if all cooling were to fail. A high ΔT_ad indicates a high-risk reaction.
-
-
-
Safety Assessment:
-
Compare the maximum temperature of the reaction under normal conditions (T_process) and under cooling failure (T_process + ΔT_ad) with the decomposition onset temperature (T_onset) from DSC. A significant gap is required for safe operation.
-
Protocol 3.2: Emergency Quenching Protocol for a Runaway Reaction
Objective: To rapidly halt a runaway reaction by chemical inhibition and thermal absorption. This protocol MUST be developed and validated at a small scale before being relied upon for a larger process.
Prerequisites: A designated quench vessel containing the quenching agent must be ready. The quenching agent must be known to be effective and not have hazardous side reactions with the reaction mixture.
Methodology:
-
Primary Quench Agent - Cold, Inert Solvent: The most reliable method is rapid dilution and cooling. A pre-chilled solvent (one that is miscible with the reaction mixture, like toluene or sulfolane, depending on the reaction chemistry) is often the best choice. The volume should be sufficient to absorb the remaining expected exotherm.
-
Secondary Quench Agent - Chemical Inhibitor (System Dependent):
-
For reactions sensitive to pH: A weak acid (e.g., acetic acid) or a buffered solution can neutralize a basic catalyst.
-
For radical-initiated polymerizations (less common for SₙAr): A radical scavenger like hydroquinone could be used.
-
This step is highly specific. The choice of a chemical quencher requires deep process knowledge. An incorrect choice could accelerate the reaction or cause a violent side reaction.
-
-
Procedure (to be executed remotely if possible):
-
Activate the emergency quench system.
-
Rapidly add the pre-determined volume of cold quenching solvent to the reactor under maximum agitation to ensure rapid mixing.
-
Monitor temperature and pressure continuously. The temperature should peak and then begin to fall rapidly.
-
Once the temperature is stabilized below a safe threshold, the situation can be considered under control. The mixture must still be handled as hazardous waste.
-
Section 4: Data Tables
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2106-50-5 | [1][8][9] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][10] |
| Molecular Weight | 175.54 g/mol | [1][10] |
| Appearance | Light orange to yellow to green powder/crystal | [1][8] |
| Melting Point | 35 - 39 °C | [1][8] |
| Boiling Point | 71 °C @ 2.3 mmHg | [1][11] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8][12] |
| Storage | Store locked up, refrigerated (2 - 8 °C) | [1][13] |
Table 2: Key Parameters for Calorimetric Screening (Illustrative Values)
Note: These are typical values. They MUST be experimentally determined for your specific reaction system.
| Parameter | Symbol | Typical Value Range | Significance |
| Heat of Reaction | ΔH_r | -100 to -250 kJ/mol | Total energy released. Higher magnitude means more energy to control. |
| Adiabatic Temperature Rise | ΔT_ad | 50 to >200 °C | Potential temperature rise upon cooling failure. A value >50°C is a significant concern. |
| Onset of Decomposition | T_onset | 180 to 250 °C | The temperature at which self-heating decomposition begins. The process temperature must remain well below this. |
| Time to Maximum Rate | TMR_ad | Minutes to Hours | The time to reach maximum reaction rate under adiabatic (no cooling) conditions. A short TMR indicates a high risk. |
Section 5: Visual Diagrams (Graphviz)
Diagram 1: Decision Tree for Managing Temperature Excursions
Caption: Decision tree for responding to temperature deviations.
Diagram 2: Workflow for Safe Reaction Scale-Up
Caption: A phased workflow for the safe scale-up of exothermic reactions.
Section 6: References
-
Apollo Scientific. (n.d.). This compound Safety Data Sheet. Retrieved from Apollo Scientific. (URL not available from search)
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 2-Chloro-4-fluoro-1-nitrobenzene. Retrieved from --INVALID-LINK--
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from French Ministry for Sustainable Development. (URL not available from search)
-
Tokyo Chemical Industry. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, August 9). 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2-Fluoronitrobenzene. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 24). This compound. Retrieved from --INVALID-LINK--
-
Etowa, C. B. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Institution of Chemical Engineers. (URL not available from search)
-
Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN104844391A. Retrieved from --INVALID-LINK--
-
Copelli, S., Derudi, M., & Rota, R. (2011). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 167-172.
-
Aarti Industries. (2025, June 18). GPS Safety Summary - 2,3,4 Tri Fluoro Nitro Benzene. Retrieved from --INVALID-LINK--
-
Zhejiang Jitai New Material Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75017, 2-Chloro-4-fluoro-1-nitrobenzene. Retrieved from --INVALID-LINK--
-
U.S. Chemical Safety Board. (2007, July 31). Synthron Case Study. Retrieved from --INVALID-LINK--
-
Zhang, L., et al. (2022). Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure. ResearchGate. (URL not available from search)
References
- 1. chemimpex.com [chemimpex.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. researchgate.net [researchgate.net]
- 4. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 7. csb.gov [csb.gov]
- 8. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound [zjjtxc.com]
- 10. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 2106-50-5 [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
2-Chloro-4-fluoronitrobenzene stability and degradation pathways
Answering your request, here is a technical support center with troubleshooting guides and FAQs about .
Technical Support Center: 2-Chloro-4-fluoronitrobenzene
Introduction
Welcome to the technical support guide for this compound (CAS No. 2106-50-5). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. As a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its stability profile and potential degradation pathways is critical for ensuring reaction specificity, yield, and purity.[1] This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for assessing the stability of your material.
Part 1: Frequently Asked Questions (FAQs) & General Stability
This section addresses the most common initial questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A: Proper storage is the first line of defense against degradation. Based on supplier safety data sheets (SDS), the recommended storage conditions are at 2-8 °C in a tightly sealed container.[1]
-
Causality: The low temperature (refrigeration) slows down the rate of potential degradation reactions. The compound is a solid with a melting point between 33-39 °C.[1][2] Storing it well below its melting point ensures it remains in its most stable physical state. A tightly sealed container is crucial to protect it from atmospheric moisture, which can initiate hydrolytic degradation.[2]
Q2: My stored this compound has developed a more intense yellow/orange color. Is it still usable?
A: A change in color from its typical light yellow/orange powder form often indicates the formation of degradation products, which may be chromophoric.[1] While the bulk material may still be largely intact, the presence of impurities can have significant consequences in sensitive downstream applications.
-
Recommended Action: Before use, we strongly advise re-analyzing the material's purity via a suitable analytical method like HPLC-UV or GC-MS. Compare the purity profile to a reference standard or the initial certificate of analysis. If new impurity peaks are detected, the material may be unsuitable for your experiment without purification.
Q3: Is this compound sensitive to light?
A: While specific photostability data for this exact molecule is not extensively published, related chloronitroaromatic compounds are known to undergo photodegradation.[3][4] The mechanism often involves UV light promoting the formation of highly reactive species like hydroxyl radicals in aqueous environments, which can attack the aromatic ring.[3][4]
-
Best Practice: As a precaution, always store this compound in an amber or opaque container to protect it from light. When setting up reactions, particularly those running for extended periods, consider shielding the reaction vessel from direct light.
Part 2: Troubleshooting Degradation in Experimental Setups
Unwanted side reactions and degradation can compromise experimental outcomes. This section provides troubleshooting guidance for issues encountered during reactions.
Q4: I am performing a nucleophilic substitution reaction and observing unexpected side products. What is the likely cause?
A: this compound is specifically designed for nucleophilic aromatic substitution (SNAr) reactions.[1] The potent electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making both the chlorine and fluorine atoms potential leaving groups.
-
The Cause - Competing Reactions: The primary cause of side products is often the presence of competing nucleophiles or non-ideal reaction conditions.
-
Trace Water: Moisture in your solvent or reagents can act as a nucleophile, leading to hydrolysis and the formation of 2-hydroxy-4-fluoronitrobenzene or 4-fluoro-2-nitrophenol.
-
Regioselectivity: While the chlorine atom is generally a better leaving group than fluorine, the regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions (temperature, solvent). You may be seeing substitution at the "wrong" position.
-
Excess Nucleophile/Base: A strong excess of a nucleophile or base can lead to secondary reactions or degradation of the desired product.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control Stoichiometry: Carefully control the molar equivalents of your nucleophile. Start with a 1:1 ratio and adjust as needed.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Analyze Side Products: Isolate and characterize the major side product. Knowing its structure will provide definitive clues about the degradation pathway at play.
-
Q5: What are the primary degradation pathways I should be aware of?
A: Based on the structure and reactivity of related compounds, the main degradation pathways are nucleophilic substitution (especially hydrolysis), reduction of the nitro group, and photodegradation.
-
Nucleophilic Aromatic Substitution (Hydrolysis): This is one of the most common degradation pathways, where water or hydroxide ions act as nucleophiles, displacing the chloride or fluoride ions. The nitro group strongly activates the ring, stabilizing the negatively charged intermediate (Meisenheimer complex) required for this reaction.
-
Reductive Degradation: In the presence of reducing agents or certain biological systems, the nitro group is susceptible to reduction.[5] This can proceed through nitroso and hydroxylamino intermediates to form 2-chloro-4-fluoroaniline. The hydroxylamino intermediate can also undergo rearrangement.[6]
-
Photodegradation: As mentioned, exposure to UV light, especially in the presence of a sensitizer or photocatalyst like TiO₂, can generate hydroxyl radicals. These can attack the ring, leading to the displacement of Cl, F, or NO₂ groups and the formation of various phenolic compounds.[3][4]
-
Thermal Decomposition: High temperatures can cause fragmentation of the molecule.[2] This can lead to the release of corrosive and toxic gases such as HCl, HF, and nitrogen oxides (NOx).[2]
Visualizing Degradation Pathways
Below are diagrams illustrating two key degradation mechanisms.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. | Sigma-Aldrich [merckmillipore.com]
- 5. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in the nitration of 1-chloro-3-fluorobenzene
Answering the needs of researchers in pharmaceutical and agrochemical development, this Technical Support Center provides in-depth guidance for optimizing the nitration of 1-chloro-3-fluorobenzene. This reaction, while fundamental, presents unique challenges due to the competing directing effects of two deactivating halogen substituents. This guide offers practical, science-backed solutions to common problems, enabling you to improve yields, control isomer distribution, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: My overall yield is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yields in the nitration of 1-chloro-3-fluorobenzene can stem from several factors, ranging from incomplete reaction to product loss during the workup phase.[1]
-
Incomplete Reaction: Both the chloro and fluoro groups are deactivating, making the aromatic ring less nucleophilic and slowing the reaction rate compared to benzene.[2][3]
-
Solution: Ensure the reaction has gone to completion by monitoring its progress with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material persists, consider extending the reaction time. A modest increase in temperature (e.g., from 0-5°C to 10-15°C) can also increase the rate, but must be done cautiously to avoid side reactions.
-
-
Poor Reagent Mixing: This is a biphasic reaction, and poor agitation can limit the interaction between the aqueous acid phase and the organic substrate.
-
Solution: Employ vigorous and efficient stirring throughout the addition of the nitrating agent and for the duration of the reaction to maximize the interfacial area.[1]
-
-
Product Loss During Workup: The product isomers are dense, organic compounds. Significant loss can occur during neutralization and extraction.
-
Solution: When quenching the reaction by pouring it onto ice, do so slowly to control the exotherm. During neutralization with a base (e.g., NaHCO₃ or NaOH solution), ensure the aqueous phase is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.
-
-
Sub-optimal Nitrating Agent: The concentration and composition of your mixed acid are critical.
Question 2: I'm observing significant amounts of dinitrated products. How can I improve the selectivity for mononitration?
Answer: The formation of dinitro- byproducts is a classic sign of overly vigorous reaction conditions or incorrect stoichiometry.[1] The initial nitro group strongly deactivates the ring, making the second nitration more difficult, but it can still occur under harsh conditions.[6]
-
Control Stoichiometry: Using a large excess of nitric acid will drive the reaction toward dinitration.
-
Solution: Carefully control the molar ratio of reactants. Use a slight excess of nitric acid (e.g., 1.05 to 1.1 equivalents) relative to the 1-chloro-3-fluorobenzene.
-
-
Maintain Low Temperatures: Nitration is a highly exothermic process. Temperature spikes can provide the activation energy needed for the second nitration.
-
Solution: Add the substrate to the mixed acid (or vice versa, depending on the protocol) slowly and dropwise while maintaining the temperature with an ice or ice-salt bath. Ensure the internal temperature of the reaction flask does not rise significantly.
-
-
Limit Reaction Time: Once TLC/GC analysis shows the consumption of starting material, proceed with the workup. Unnecessarily long reaction times can increase the chance of byproduct formation.
Question 3: My reaction mixture turned dark brown or black, and the yield was poor. What causes this decomposition?
Answer: A dark, tar-like appearance is typically indicative of oxidation or other decomposition side reactions. This occurs when the reaction conditions are too harsh for the substrate.
-
Excessive Temperature: "Runaway" reactions or localized hot spots due to poor stirring can cause oxidative decomposition of the aromatic ring.[1]
-
Solution: Strict temperature control is paramount. Use an efficient cooling bath and monitor the internal reaction temperature closely. Ensure vigorous agitation to dissipate heat evenly.
-
-
Overly Aggressive Nitrating Agent: Using fuming nitric acid or oleum (fuming sulfuric acid) when not required can lead to oxidation.
-
Solution: For this substrate, a standard mixture of concentrated H₂SO₄/HNO₃ is usually sufficient. Avoid stronger nitrating systems unless you are specifically targeting polynitration and have established protocols to manage the reaction's intensity.
-
Frequently Asked Questions (FAQs)
Question 1: What are the directing effects of the chlorine and fluorine substituents, and where should the nitro group add?
Answer: Both chlorine and fluorine are halogens, which have a unique influence on electrophilic aromatic substitution. They are weakly deactivating groups due to their strong electron-withdrawing inductive effect (-I effect).[7][8] However, they possess lone pairs of electrons that can be donated into the aromatic ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[2][9]
In 1-chloro-3-fluorobenzene, the potential positions for nitration are:
-
Position 2: ortho to Chlorine, para to Fluorine. This position is activated by both groups.
-
Position 4: para to Chlorine, ortho to Fluorine. This position is also activated by both groups.
-
Position 6: ortho to Chlorine, ortho to Fluorine. This position is activated by both groups but is sterically hindered by the adjacent chlorine atom.
-
Position 5: meta to both substituents. This position is strongly deactivated and substitution here is highly unlikely.
Therefore, the reaction will produce a mixture of 1-chloro-3-fluoro-2-nitrobenzene, 1-chloro-3-fluoro-4-nitrobenzene, and 1-chloro-3-fluoro-6-nitrobenzene. The 4-nitro isomer is often a major product due to a favorable combination of electronic activation and lower steric hindrance compared to the ortho positions.
Isomer Distribution in the Nitration of 1-chloro-3-fluorobenzene
The following diagram illustrates the directing effects and the resulting primary products.
Question 2: What are the best methods to separate the resulting product isomers?
Answer: Separating the isomers of nitrated halobenzenes can be challenging due to their similar physical properties, such as boiling points.[10]
-
Fractional Crystallization: This is often the most effective industrial and lab-scale method.[11][12] The isomers will have different melting points and solubilities in various solvents. By carefully selecting a solvent (e.g., ethanol, methanol, or hexane) and controlling the cooling rate, it's often possible to selectively crystallize one isomer out of the mixture.[10]
-
Column Chromatography: For smaller-scale laboratory preparations requiring high purity, silica gel column chromatography is a reliable method. The isomers have slightly different polarities, which allows for their separation. A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, is typically used. The least polar isomer will elute first.
Data Summary: Isomer Directing Effects
The regiochemical outcome is a result of the combined electronic and steric effects of the two halogen substituents.
| Position of Attack | Relation to -Cl | Relation to -F | Electronic Effect | Steric Hindrance | Expected Outcome |
| C2 | Ortho | Para | Strongly Favored | Moderate | Major Product |
| C4 | Para | Ortho | Strongly Favored | Low | Major Product |
| C6 | Ortho | Ortho | Strongly Favored | High | Minor Product |
| C5 | Meta | Meta | Disfavored | Low | Trace / Not Formed |
Experimental Protocols
Standard Protocol for Mononitration of 1-chloro-3-fluorobenzene
Disclaimer: This protocol is a guideline and should be adapted and performed by qualified personnel with appropriate safety measures in place. Nitration reactions are highly exothermic and involve corrosive acids.
1. Reagent Preparation (Mixed Acid):
-
In a flask submerged in an ice bath, slowly add 25 mL of concentrated sulfuric acid (98%).
-
While stirring vigorously, slowly and dropwise add 15 mL of concentrated nitric acid (70%).
-
Keep the mixed acid cooled in the ice bath until use.
2. Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 13.0 g (0.1 mol) of 1-chloro-3-fluorobenzene.
-
Cool the flask in an ice-salt bath to an internal temperature of 0°C.
3. Nitration:
-
Slowly add the cold mixed acid from the dropping funnel to the stirred substrate over a period of 30-45 minutes.
-
CRITICAL: Carefully monitor the internal temperature and maintain it between 0-5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours.
4. Reaction Monitoring & Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing them via TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) to confirm the consumption of the starting material.
-
Once complete, very slowly pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. A precipitate (the crude product) may form.
-
Allow the ice to melt completely. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash them sequentially with:
-
100 mL of cold water.
-
100 mL of 5% sodium bicarbonate solution (add slowly to neutralize residual acid, watch for gas evolution).
-
100 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The resulting crude oil or solid is a mixture of isomers.
-
Purify via fractional crystallization from methanol or ethanol, or by silica gel column chromatography to separate the individual isomers.
Troubleshooting Workflow Diagram
This decision tree provides a logical path to diagnose and solve common yield-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 10. Sciencemadness Discussion Board - Separation of p-nitrochlorobenzene and o-nitrochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
Technical Support Center: Catalyst and Reaction Selection for 2-Chloro-4-fluoronitrobenzene
Welcome to the technical support guide for reactions involving 2-Chloro-4-fluoronitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges. As Senior Application Scientists, we understand that successful synthesis relies on understanding the causality behind experimental choices. This guide provides in-depth, practical advice to navigate the reactivity of this versatile substrate.
Section 1: Understanding the Reactivity of this compound
Before selecting a catalyst, it's crucial to understand the electronic landscape of this compound. The molecule features two key characteristics that dictate its reaction pathways:
-
Strongly Activated Aromatic Ring : The nitro (-NO₂) group is a powerful electron-withdrawing group. It significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack. This activation is most pronounced at the ortho (position 2) and para (position 4) positions relative to the nitro group.[1][2]
-
Two Different Halogen Leaving Groups : The substrate has a chlorine atom at the 2-position (ortho to -NO₂) and a fluorine atom at the 4-position (para to -NO₂). Their behavior as leaving groups is highly dependent on the reaction type.
-
In Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is the initial attack of the nucleophile.[3] The more electronegative fluorine atom makes the carbon at position 4 more electrophilic and better able to stabilize the intermediate negative charge (Meisenheimer complex), often leading to its preferential substitution.[3]
-
In Palladium-Catalyzed Cross-Coupling , the first step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] The C-Cl bond is generally weaker and more readily undergoes oxidative addition than the C-F bond, making the chlorine at position 2 the typical site for these reactions.[6]
-
This dichotomy in reactivity is the key to selectively functionalizing the molecule.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is often the most direct method for introducing nucleophiles onto the this compound ring and typically does not require a metal catalyst.
Frequently Asked Questions (SNAr)
Q1: I want to substitute one of the halogens with an amine. Which halogen will react first?
A1: In SNAr reactions, the fluorine at the C-4 position is generally more reactive and will be substituted preferentially. The high electronegativity of fluorine makes the attached carbon more electron-deficient and thus more susceptible to nucleophilic attack. The strong electron-withdrawing nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate, particularly when the substitution occurs at the para position.[7]
Q2: Can I achieve selective substitution of the chlorine at C-2 using SNAr?
A2: While challenging, it is sometimes possible. Selectivity can be influenced by the nucleophile and reaction conditions. Bulky nucleophiles may favor reaction at the less sterically hindered C-4 position. However, achieving high selectivity for C-2 substitution via SNAr is difficult and often requires specific directing effects from complex nucleophiles or alternative synthetic strategies. For selective C-2 functionalization, a palladium-catalyzed cross-coupling reaction is the more reliable choice.
Q3: My SNAr reaction is sluggish or incomplete. What can I do?
A3: Here are several factors to investigate:
-
Solvent Choice : Aprotic polar solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.
-
Base Strength : If your nucleophile is an alcohol or a primary/secondary amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is required to deprotonate it, increasing its nucleophilicity.[8] The solubility of inorganic bases can play a key role in reaction rates.[9]
-
Temperature : Heating the reaction is often necessary to overcome the activation energy. Temperatures between 80-150 °C are common.
-
Water Content : Ensure your solvent and reagents are dry. Water can protonate the nucleophile, reducing its effectiveness.
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient activation of the nucleophile. | Add a stronger, non-nucleophilic base (e.g., switch from K₂CO₃ to Cs₂CO₃). Ensure anhydrous conditions. |
| Low reaction temperature. | Increase the temperature in 10-20 °C increments. Monitor for side product formation. | |
| Mixture of Products (Di-substitution) | Reaction time is too long or temperature is too high. | Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized. Reduce the reaction temperature. |
| Excess nucleophile. | Use closer to a 1:1 stoichiometry of the nucleophile to the substrate. | |
| No Reaction | Nucleophile is too weak. | Use a stronger nucleophile or ensure it is fully deprotonated by a suitable base. |
| Incorrect solvent. | Switch to a polar aprotic solvent like DMSO or DMF. |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
For selective C-C, C-N, and C-alkyne bond formation at the C-2 position (C-Cl bond), palladium-catalyzed cross-coupling is the premier strategy.
Logical Workflow for Troubleshooting Cross-Coupling Reactions
Below is a generalized workflow for diagnosing and solving common issues in palladium-catalyzed reactions involving this compound.
Caption: Troubleshooting workflow for cross-coupling reactions.
Buchwald-Hartwig Amination (C-N Coupling)
This reaction is used to form an aryl-amine bond, typically at the C-2 position of this compound.[10][11][12]
Q: Which catalyst system should I choose for coupling an aliphatic amine to the C-2 position?
A: The amination of aryl chlorides requires highly active catalysts.[13] Modern systems using bulky, electron-rich phosphine ligands are essential. A good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or a palladacycle (e.g., G3-XPhos) with a ligand such as XPhos, RuPhos, or BrettPhos. A strong, non-nucleophilic base like NaOtBu or LHMDS is required.
Catalyst/Ligand Selection Guide for Buchwald-Hartwig Amination
| Ligand | Substrate Scope | Typical Conditions | Key Advantages |
| XPhos | Broad; excellent for primary and secondary amines, including challenging substrates. | Pd₂(dba)₃ or G3-XPhos, NaOtBu, Toluene, 100 °C | High reactivity and stability, often providing good yields for aryl chlorides. |
| RuPhos | Very effective for hindered primary and secondary amines. | G3-RuPhos, LHMDS, Dioxane, 100 °C | Can succeed where other ligands fail, especially with sterically demanding partners. |
| Josiphos | Effective for coupling ammonia equivalents or primary anilines.[11] | Pd(OAc)₂, Josiphos ligand, NaOtBu, Toluene, 110 °C | Useful for synthesizing primary anilines from ammonia surrogates. |
Q: My Buchwald-Hartwig reaction is failing. What are the most common culprits?
A1: Failure is often due to catalyst deactivation or poor reagent quality.[14][15]
-
Oxygen Sensitivity : The active Pd(0) catalyst is readily oxidized by air.[15] Ensure your entire setup is rigorously degassed and maintained under a positive pressure of an inert gas like argon.
-
Base Quality : Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Use freshly opened material from a reputable supplier or material stored in an inert atmosphere glovebox.
-
Ligand Degradation : Phosphine ligands can be sensitive to air and moisture. Handle them under inert conditions.
-
Inhibitory Effect of Iodide : While not present in your starting material, be aware that if coupling aryl iodides, the resulting iodide can inhibit the catalyst.[6]
Suzuki-Miyaura Coupling (C-C Coupling)
This reaction is a versatile method for forming biaryl compounds by coupling with a boronic acid or ester.[4][16][17]
Q: What is a reliable starting catalyst system for a Suzuki coupling with this compound?
A: Coupling aryl chlorides requires more robust catalyst systems than those used for aryl bromides or iodides.[16] A common and effective system is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos. A base such as K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water is typical.[4]
Q: I am seeing significant amounts of a homocoupled by-product from my boronic acid. How can I prevent this?
A: Homocoupling is often caused by the presence of oxygen.[18]
-
Thorough Degassing : Before adding the catalyst, thoroughly degas the reaction mixture (containing the aryl halide, boronic acid, base, and solvent) by bubbling an inert gas through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Precatalyst Choice : Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can sometimes minimize side reactions that occur during the in situ reduction of Pd(II) sources.[14]
Sonogashira Coupling (C-alkyne Coupling)
This reaction couples a terminal alkyne with the aryl chloride, typically requiring both palladium and copper catalysts.[19]
Q: My Sonogashira coupling of this compound is not working. What should I check?
A: Sonogashira couplings with aryl chlorides can be challenging.[20]
-
Catalyst System : Standard Pd/Cu systems may be ineffective. Consider using a palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos) which can facilitate the difficult oxidative addition step.[20]
-
Copper Co-catalyst : Ensure your Cu(I) source (typically CuI) is fresh. It can be sensitive to oxidation.
-
Base : An amine base like triethylamine or diisopropylethylamine is typically used, acting as both the base and often as the solvent. Ensure it is anhydrous.[21]
-
Oxygen : Like other cross-couplings, this reaction is sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Rigorous degassing is critical.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for coupling a secondary amine.
Materials:
-
This compound
-
Secondary Amine (1.2 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add NaOtBu, this compound, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the secondary amine.
-
Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point for coupling with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.[4]
-
Fit the flask with a reflux condenser and heat to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. nbinno.com [nbinno.com]
- 8. Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00039K [pubs.rsc.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. mt.com [mt.com]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Technical Support Center: Preventing Unwanted Polymerization of 2-Chloro-4-fluoronitrobenzene (2-Cl-4-FNB) Derivatives
Welcome to the Technical Support Center for 2-Chloro-4-fluoronitrobenzene (2-Cl-4-FNB) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks in their synthetic workflows. While 2-Cl-4-FNB is an invaluable intermediate for creating complex molecules, its reactive nature can sometimes lead to unwanted polymerization, resulting in yield loss, purification challenges, and potential safety hazards.[1]
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you anticipate, diagnose, and prevent these issues, ensuring the integrity and success of your experiments.
Section 1: Understanding the Risk: Why Does Polymerization Occur?
This section addresses the fundamental principles behind the unwanted polymerization of activated aromatic compounds.
Q1: What exactly is "polymerization" in the context of my 2-Cl-4-FNB derivative reaction?
A: In this context, polymerization is not the controlled formation of a useful polymer. Instead, it is an undesired side reaction where your monomeric starting material or product molecules react with each other to form oligomers (short chains) or polymers (long chains). This often manifests as the reaction mixture becoming viscous, precipitating a solid, or turning into an intractable tar. This process is typically driven by reactive intermediates, such as free radicals, that can initiate a chain reaction.
Q2: What are the primary triggers for this unwanted polymerization?
A: The polymerization of reactive monomers is generally initiated by the introduction of energy or impurities that can generate radicals.[2] The key triggers to be aware of are:
-
Heat: Many synthetic steps, such as high-temperature palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or distillations, provide the thermal energy needed to initiate radical formation.[2][3]
-
Light: Exposure to UV light can photolytically cleave bonds and create radical initiators.
-
Radical-Initiating Impurities: Peroxides in aged solvents (like THF or diethyl ether), residual oxygen, or certain metal catalysts can initiate radical chain reactions.
-
Strongly Basic or Acidic Conditions: While not a direct cause of radical polymerization, extreme pH conditions can sometimes catalyze side reactions or degradation pathways that may lead to insoluble materials.
Section 2: Proactive Prevention: Best Practices for Handling and Storage
Proper handling from the moment a reagent is received is the first line of defense against unwanted side reactions.
Q3: How should I properly store 2-Cl-4-FNB and its derivatives to ensure stability?
A: The key to long-term stability is to mitigate the triggers identified above. Storage conditions should be chosen to minimize thermal and light-induced degradation. For the parent compound, this compound, storage at 2 - 8 °C is recommended.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Lowers the kinetic energy of molecules, significantly reducing the rate of potential decomposition or self-reaction. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, which can act as a radical initiator or participate in oxidative degradation pathways. |
| Light | Amber/Opaque Vials | Protects the compound from UV light, which can provide the energy to initiate radical formation. |
| Inhibitor | Consider Adding 100-500 ppm BHT | For long-term storage of purified, reactive derivatives, a radical inhibitor can be added as a chemical safeguard. |
Q4: What routine precautions should my lab implement before starting a reaction with these compounds?
A: Good laboratory hygiene is paramount. Before starting any synthesis, especially a thermally demanding one, take these steps:
-
Solvent Purity: Use freshly distilled or commercially available anhydrous, peroxide-free solvents. Test aged ethers for peroxides and purify them if necessary.
-
Inert Atmosphere: Ensure your reaction setup is truly inert. Degas the reaction solvent thoroughly (e.g., via sparging with argon for 15-30 minutes or three freeze-pump-thaw cycles) and maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Clean Glassware: Use oven-dried or flame-dried glassware to remove moisture, which can interfere with many organometallic catalysts and bases.
Section 3: Troubleshooting Guide: Polymerization During Reactions and Workup
Even with precautions, problems can arise. This section provides direct solutions to common experimental issues.
Q5: My Buchwald-Hartwig (or Suzuki) coupling reaction is turning into a solid mass. What's happening and how can I fix it?
A: This is a classic sign of runaway polymerization, which can compete with the desired cross-coupling pathway.[4][5] Palladium-catalyzed reactions often require heat, which unfortunately can also initiate polymerization.[6]
Causality Analysis:
-
Excessive Temperature: The reaction temperature may be too high, favoring the polymerization pathway over the catalytic cycle.
-
Catalyst/Ligand Issues: Some palladium/ligand combinations may be more prone to generating radical side products.
-
Base Incompatibility: While necessary for the catalytic cycle, strong bases can sometimes promote side reactions with highly activated aromatic systems.
Troubleshooting Workflow:
Recommended Solutions:
-
Optimize Temperature: Determine the minimum temperature required for the catalytic reaction to proceed at a reasonable rate. Sometimes, a longer reaction time at a lower temperature is preferable.
-
Add a Compatible Inhibitor: Introduce a radical scavenger to the reaction mixture. For many organic reactions, Butylated Hydroxytoluene (BHT) is a good choice as it is relatively non-polar and less likely to interfere with the catalyst. Start with a low loading (e.g., 0.1 mol%).
-
Re-evaluate Catalytic System: If the problem persists, screen different ligands. Sterically hindered biarylphosphine ligands, common in modern Buchwald-Hartwig amination, are often highly efficient and may allow for lower reaction temperatures.[4][7]
Q6: I'm trying to purify my product by vacuum distillation, but a solid is forming in the distillation pot. How do I prevent this?
A: The combination of high temperature and concentrating the reactive material in the distillation flask creates a perfect storm for polymerization.
Protocol for Safe Distillation:
-
Add a Non-Volatile Inhibitor: Before starting, add a non-volatile inhibitor like hydroquinone or BHT (500-1000 ppm) to the material in the distillation flask. This inhibitor will remain in the pot to suppress polymerization.
-
Use High Vacuum: Employ the best vacuum source available to lower the boiling point as much as possible, minimizing thermal stress.
-
Control Heating: Use a well-controlled heating mantle with a stir bar to ensure even heat distribution and prevent localized overheating. Do not heat to dryness.
-
Inhibit the Receiving Flask: Add a small amount of a more volatile inhibitor, like BHT, to the receiving flask. This ensures the purified, inhibitor-free distillate is immediately stabilized upon collection.
Q7: My compound is streaking and possibly polymerizing on my silica gel column. What are the best practices for chromatography?
A: Silica gel is acidic and has a high surface area, both of which can catalyze the polymerization of sensitive compounds.
Protocol for Polymer-Free Chromatography:
-
Deactivate the Silica: Before preparing your column, slurry the silica gel in the starting eluent containing 1-2% of a non-nucleophilic base, such as triethylamine. This neutralizes the acidic sites on the silica surface.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance so you can load the sample, run the column, and collect fractions efficiently.
-
Add Inhibitor to Fractions: Pre-charge your collection tubes or flasks with a small amount of a suitable inhibitor (e.g., a few crystals of BHT). This will immediately stabilize the purified product as it elutes from the column.
-
Consider Alternative Media: If problems persist, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica.
Section 4: The Role of Inhibitors: Selection and Application
Inhibitors are chemical tools that act as "radical scavengers," effectively stopping the chain reactions that lead to polymerization.[8][9]
Q8: How do common polymerization inhibitors work?
A: Most inhibitors used in organic synthesis are free radical scavengers. They function by reacting with the highly reactive radical species (R•) that initiate polymerization, converting them into stable, non-reactive molecules.[2][] Phenolic inhibitors, for example, donate a hydrogen atom to quench a radical, forming a very stable phenoxy radical that is too unreactive to propagate the polymerization chain.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 9. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
Introduction: The Critical Role of 2-Chloro-4-fluoronitrobenzene in Synthesis and the Imperative for Rigorous Analytical Scrutiny
An In-Depth Comparative Guide to the Analytical Characterization of 2-Chloro-4-fluoronitrobenzene
This compound (CAS No. 2106-50-5) is a pivotal chemical intermediate, valued for its unique reactivity imparted by its distinct halogen and nitro functional groups.[1] This reactivity makes it an essential building block in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals like pesticides and herbicides, and vibrant industrial dyes.[1] Given its role in producing materials for regulated industries, the identity, purity, and quality of this compound must be unequivocally established.
This guide, prepared for researchers, scientists, and drug development professionals, provides a comparative analysis of the primary analytical methods for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative framework to assist in selecting the most appropriate analytical strategy for your specific needs, from routine quality control to in-depth structural elucidation.
I. Chromatographic Techniques: The Workhorse for Purity and Separation
Chromatography is the cornerstone of purity assessment, separating the target analyte from impurities and starting materials. The choice between Gas and Liquid Chromatography hinges on the compound's physicochemical properties and the analytical objective.
A. Gas Chromatography (GC): The Gold Standard for Purity Assessment
Given its volatility and thermal stability, this compound is ideally suited for Gas Chromatography analysis. It is the most frequently cited method by commercial suppliers for purity verification, often guaranteeing a purity of >98%.[1][2] The principle of GC relies on partitioning the analyte between a gaseous mobile phase and a stationary phase within a heated column, separating components based on their boiling points and interactions with the stationary phase.
This protocol describes a self-validating system for determining the purity of this compound using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a high-purity solvent such as Acetone or Dichloromethane to create a ~2 mg/mL stock solution.
-
Instrument Setup:
-
GC System: Agilent 8890 or equivalent.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.
-
Column: A non-polar or mid-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5 or equivalent).
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Analysis: Inject 1 µL of the prepared sample. The total run time is approximately 19 minutes.
-
Data Interpretation: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected (Area Percent method). The retention time of the main peak serves as the primary identifier under these specific conditions.
Caption: Workflow for GC-FID Purity Analysis.
B. High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC is prevalent, HPLC offers a powerful alternative, particularly for analyzing samples in complex matrices or for compounds that may be thermally sensitive.[3][4] It operates at or near ambient temperature, eliminating the risk of thermal degradation. For this compound, a reversed-phase method with UV detection is highly effective, leveraging the compound's strong UV absorbance due to its aromatic nitro group.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in the mobile phase. Dilute as necessary to fall within the linear range of the UV detector (e.g., to 0.1 mg/mL).
-
Instrument Setup:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Photodiode Array (PDA) or UV-Vis Detector set to monitor at 254 nm.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The aqueous phase should contain 0.1% formic acid to ensure sharp peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Analysis: Inject 10 µL of the prepared sample.
-
Data Interpretation: Identity is confirmed by matching the retention time with a known standard. Purity is determined by area percent, similar to GC. The PDA detector provides the additional benefit of spectral confirmation across the peak.
II. Spectroscopic Methods: The Key to Unambiguous Identification
While chromatography excels at separation and quantification, spectroscopy provides definitive structural confirmation. A combination of techniques is necessary for complete characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. For this compound (C₆H₃ClFNO₂), ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[5][6]
-
¹H NMR: The spectrum will show three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (coupling) will be dictated by their positions relative to each other and to the fluorine atom.
-
¹³C NMR: The spectrum will display six signals for the six unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the attached substituents (-Cl, -F, -NO₂).
-
¹⁹F NMR: This experiment provides a single, clear signal, confirming the presence of fluorine and providing information about its chemical environment.[5]
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a spectrometer (e.g., Bruker 400 MHz).
B. Mass Spectrometry (MS): Confirming Molecular Weight and Identity
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. It is often coupled with GC (GC-MS) for seamless separation and identification.[5]
For this compound (Molecular Weight: 175.54 g/mol ), the mass spectrum will exhibit:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 175.
-
Isotopic Pattern: A characteristic M+2 peak at m/z 177 with an intensity approximately one-third of the M⁺ peak, which is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Caption: General Workflow for Mass Spectrometry.
C. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands.[5]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 1520-1560 & 1340-1380 | N-O Asymmetric & Symmetric Stretch | Nitro (NO₂) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1200-1250 | C-F Stretch | Fluoro Group |
| 700-800 | C-Cl Stretch | Chloro Group |
| 3000-3100 | C-H Stretch | Aromatic C-H |
This "fingerprint" can be quickly compared against a reference spectrum to confirm the compound's identity. The Attenuated Total Reflectance (ATR) technique is commonly used as it requires minimal sample preparation.[5]
III. Comparative Summary of Analytical Methods
The optimal analytical strategy often involves a combination of these techniques. The following table provides a comparative overview to guide method selection.
| Method | Primary Purpose | Sensitivity | Throughput | Cost/Complexity | Destructive? |
| GC-FID | Purity assessment, quantification | High | High | Low-Medium | Yes |
| HPLC-UV | Purity assessment, quantification | Medium-High | High | Medium | Yes |
| GC-MS | Purity and definitive identification | Very High | Medium | High | Yes |
| NMR | Unambiguous structure elucidation, identification | Low | Low | High | No |
| FT-IR | Functional group identification, quick identity check | Medium | Very High | Low | No |
Conclusion: An Integrated Approach for Complete Confidence
The comprehensive characterization of this compound is not achievable with a single analytical technique. A robust, self-validating approach relies on the synergistic use of multiple methods.
-
For routine quality control and purity assessment , Gas Chromatography with FID detection is the most efficient and widely accepted method.[1]
-
For unambiguous structural confirmation and identification , especially during process development or for regulatory submissions, a combination of NMR spectroscopy and Mass Spectrometry is essential.[5][6]
-
HPLC provides a reliable alternative to GC for purity analysis, while FT-IR offers a rapid and straightforward method for identity verification.[4][5]
By integrating these techniques, researchers and developers can ensure the quality, consistency, and safety of this compound, thereby safeguarding the integrity of the high-value products derived from it.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2106-50-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(2106-50-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-fluoronitrobenzene
Introduction: The Analytical Imperative for Polysubstituted Aromatics
In the fields of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. 2-Chloro-4-fluoronitrobenzene (CAS No. 2106-50-5) is a key building block, valued for its trifunctionalized aromatic ring that offers versatile reactivity for nucleophilic aromatic substitution.[1] Its utility, however, is predicated on unambiguous structural confirmation, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and the observed spectral parameters. By comparing its spectra with that of the simpler analog, 4-fluoronitrobenzene, we will illuminate the specific electronic and steric effects of the ortho-chloro substituent. This comparative approach, grounded in fundamental principles, is designed to enhance the interpretive skills of researchers engaged in the synthesis and analysis of complex organic molecules.
Experimental Protocol: Ensuring Data Integrity
The acquisition of high-quality, reproducible NMR data is the foundation of accurate spectral analysis. The following protocol outlines a robust methodology for the analysis of small organic molecules like this compound.
Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound. The purity is critical to avoid signals from residual solvents or starting materials.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Justification: CDCl₃ is selected for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak (~7.26 ppm), which typically does not interfere with the aromatic region of interest (6.5-8.5 ppm).[2]
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically 4-5 cm).[3]
-
-
Instrument Configuration & Calibration:
-
Utilize a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, which is crucial for resolving the complex spin systems in polysubstituted aromatics.
-
Calibrate (shim) the magnetic field homogeneity using the deuterium lock signal from the CDCl₃ solvent to achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard 30° pulse program. Set the relaxation delay (D1) to 1-2 seconds and the number of scans (NS) to 16. This provides a good signal-to-noise ratio for a sample of this concentration in a reasonable time frame.[3]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, increase the number of scans significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[4]
-
2D NMR (HSQC/HMBC): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra using standard pulse sequences. These experiments are essential for unambiguously assigning proton signals to their directly attached carbons (HSQC) and mapping longer-range (2-3 bond) H-C correlations (HMBC).[3]
-
The logical workflow for this analytical process is illustrated below.
References
Comparing the reactivity of 2-Chloro-4-fluoronitrobenzene with similar compounds
An In-Depth Comparative Guide to the Reactivity of 2-Chloro-4-fluoronitrobenzene in Nucleophilic Aromatic Substitution
As a cornerstone reaction in modern organic synthesis, Nucleophilic Aromatic Substitution (SNAr) provides a powerful pathway for the functionalization of aromatic rings, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The reactivity of the substrate in an SNAr reaction is profoundly influenced by the electronic landscape of the aromatic ring, specifically the nature and position of electron-withdrawing groups (EWGs) and the identity of the leaving group.
This compound is a uniquely functionalized substrate, offering two different halogen leaving groups activated by a single, potent nitro group. Understanding its reactivity profile in comparison to structurally similar compounds is crucial for researchers and process chemists aiming to achieve desired regioselectivity and reaction efficiency. This guide provides an in-depth analysis of the factors governing the reactivity of this compound, supported by mechanistic principles and comparative data.
The Mechanism and Pillars of SNAr Reactivity
Unlike the more common electrophilic aromatic substitution, SNAr proceeds when an aromatic ring is rendered electron-poor by the presence of strong EWGs, such as nitro (-NO₂), cyano (-CN), or carbonyl groups.[3][4] The reaction mechanism is a two-step addition-elimination process.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group is expelled.[5]
The stability of the Meisenheimer complex is paramount to the reaction's success. EWGs positioned ortho or para to the leaving group are essential as they can delocalize the negative charge of the intermediate through resonance, thereby stabilizing it and lowering the activation energy of the first step.[4][5][6]
Caption: The addition-elimination mechanism of SNAr, highlighting the rate-determining formation of the Meisenheimer complex.
A critical and often counter-intuitive aspect of SNAr reactions is the trend in leaving group ability for halogens: F > Cl ≈ Br > I .[8][9] This is the reverse of the trend seen in Sₙ2 reactions. The reason lies in the rate-determining step: the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since the C-X bond is not broken in the slow step, the bond strength is less important than the atom's ability to activate the ring toward attack.[8]
Comparative Reactivity Analysis
To understand the unique reactivity of this compound (Compound 1 ), we will compare it with three analogous compounds: 2,4-dichloronitrobenzene (Compound 2 ), 4-chloronitrobenzene (Compound 3 ), and 2,4-difluoronitrobenzene (Compound 4 ).
| Compound | Structure | Key Features | Expected Reactivity Profile |
| 1: this compound | ![]() | - NO₂ is ortho to Cl, para to F.- Two different leaving groups (F, Cl). | High reactivity. Substitution is expected to occur preferentially at the C-F bond due to fluorine's superior ability to activate the ring for nucleophilic attack. |
| 2: 2,4-Dichloronitrobenzene | ![]() | - NO₂ is ortho and para to two Cl atoms. | Moderate reactivity. Substitution occurs at one of the C-Cl bonds. The para position is generally more activated than the ortho due to a combination of resonance and steric factors. |
| 3: 4-Chloronitrobenzene | ![]() | - Single leaving group (Cl) para to NO₂. | Baseline reactivity. Slower than di-substituted analogs due to less overall activation. |
| 4: 2,4-Difluoronitrobenzene | ![]() | - NO₂ is ortho and para to two F atoms. | Very high reactivity. The fluorine atom para to the nitro group is exceptionally labile.[10] |
Causality of Reactivity Differences
The primary determinant of reactivity and regioselectivity among these compounds is the interplay between the activating effect of the nitro group and the intrinsic leaving group ability of the halogens.
-
Compound 1 (this compound): The nitro group activates both the C-Cl bond at the 2-position (ortho) and the C-F bond at the 4-position (para). The resonance stabilization of the Meisenheimer complex is effective for both positions.[5] However, based on the established leaving group trend (F > Cl), nucleophilic attack and subsequent substitution will preferentially occur at the fluorine-bearing carbon. The stronger inductive withdrawal of the fluorine atom makes the C4 carbon more electrophilic, facilitating the rate-determining nucleophilic attack.
-
Compound 2 (2,4-Dichloronitrobenzene): Both chlorine atoms are activated. While chlorine is a less effective leaving group than fluorine, the reaction proceeds readily. Selectivity between the ortho and para positions can be influenced by the nucleophile and reaction conditions, but substitution at the C4 (para) position is often favored due to reduced steric hindrance compared to the C2 (ortho) position, which is flanked by the large nitro group.
-
Compound 3 (4-Chloronitrobenzene): With only one activating group and one leaving group, this compound serves as a good benchmark. Its reactivity is significant but generally lower than its di-halo counterparts, which benefit from greater electronic activation.
-
Compound 4 (2,4-Difluoronitrobenzene): This compound is highly reactive, often significantly more so than its chlorinated analogs.[10] The presence of two highly activating fluorine atoms makes it an excellent substrate for SNAr, with the para-fluorine being the most likely site of substitution.
Caption: Logical relationship between substrate features and SNAr reaction outcomes.
Experimental Protocol: Comparative SNAr with Piperidine
This protocol provides a self-validating framework for comparing the reactivity of the aforementioned compounds using a common nucleophile, piperidine. The reaction can be monitored by Thin Layer Chromatography (TLC) to qualitatively assess reaction rates.
Materials and Reagents
-
This compound (Compound 1 )
-
2,4-Dichloronitrobenzene (Compound 2 )
-
4-Chloronitrobenzene (Compound 3 )
-
2,4-Difluoronitrobenzene (Compound 4 )
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: In four separate, dry round-bottom flasks equipped with magnetic stir bars, add the aryl halide substrate (1.0 mmol, 1.0 eq) and anhydrous DMF (5 mL).
-
To each flask, add potassium carbonate (2.0 mmol, 2.0 eq), which acts as a base to neutralize the H-X formed.
-
Add piperidine (1.1 mmol, 1.1 eq) to each flask at room temperature.
-
Stir the reaction mixtures at a constant temperature (e.g., 60 °C).
-
Reaction Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progress. The relative speed at which the starting material is consumed provides a direct comparison of reactivity.
-
Work-up (upon completion): Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and MS analysis. For Compound 1 , analysis will confirm which halogen was displaced.
Caption: A generalized workflow for the comparative SNAr experiment.
Conclusion
This compound stands out as a highly reactive and regioselective substrate in nucleophilic aromatic substitution reactions. Its reactivity is governed by the powerful activating effect of the ortho/para nitro group and the superior ability of fluorine to facilitate the rate-determining nucleophilic attack compared to chlorine. In direct comparison, it is significantly more reactive than its dichlorinated and monochlorinated analogs. The preferential substitution at the C-F bond provides a reliable synthetic handle for the selective introduction of nucleophiles, making it an invaluable building block for medicinal and materials chemists. The principles and protocols outlined in this guide offer a robust framework for leveraging the distinct reactivity of this and similar compounds in complex molecular design.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 2-Chloro-4-fluoronitrobenzene: GC-MS vs. Alternative Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Chloro-4-fluoronitrobenzene
This compound is a critical chemical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a nitro group and two different halogen substituents on a benzene ring, imparts unique reactivity that is harnessed in the production of more complex molecules. The purity and impurity profile of this starting material are of paramount importance, as any contaminants can have a cascading effect on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methodologies are essential for the quality control of this compound.
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the most prevalent analytical technique for this compound, with High-Performance Liquid Chromatography (HPLC) as a viable alternative. We will delve into the technical intricacies of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on established analytical parameters.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compound Analysis
GC-MS is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. For a semi-volatile compound like this compound, GC-MS offers an unparalleled combination of sensitivity and specificity, making it the workhorse method for its analysis.
The Rationale Behind the GC-MS Approach
The choice of GC-MS is underpinned by the physicochemical properties of this compound. With a melting point in the range of 35-39°C and a boiling point of 71°C at reduced pressure, it is sufficiently volatile to be readily vaporized in the heated injector of a gas chromatograph without degradation.[1] Once in the gas phase, its components can be efficiently separated on a chromatographic column before being introduced into the mass spectrometer for detection.
The mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for the molecule, allowing for unambiguous identification. Furthermore, the intensity of the signal is proportional to the amount of the compound present, enabling precise quantification.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is a representative method for the analysis of this compound and should be validated in the user's laboratory.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution. An internal standard (e.g., 1,3-dichlorobenzene) may be added for enhanced quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 250°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) |
3. Data Analysis:
-
Identification: The retention time of the analyte peak should match that of a known standard. The acquired mass spectrum should be compared with a reference spectrum (e.g., from the NIST library) for confirmation.
-
Quantification: For purity assessment, the peak area percentage of the main component is calculated. For trace impurity analysis, a calibration curve is constructed using standards of known concentrations.
Understanding the Mass Spectrum of this compound
The mass spectrum of this compound is a critical piece of data for its positive identification. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 175 g/mol ). The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak, a characteristic signature of monochlorinated compounds.
Key fragmentation pathways for halogenated nitroaromatic compounds under electron ionization include:
-
Loss of the nitro group: A significant fragment is often observed corresponding to the loss of NO₂ (M-46).
-
Loss of a halogen atom: Fragments corresponding to the loss of Cl (M-35/37) or F (M-19) can also be present.
-
Cleavage of the aromatic ring: Further fragmentation of the benzene ring can lead to smaller characteristic ions.
The PubChem database provides a reference GC-MS spectrum for this compound which can be used for comparison.
High-Performance Liquid Chromatography (HPLC): A Powerful Alternative
While GC-MS is the method of choice, HPLC offers a robust alternative, particularly in scenarios where the analytes are thermally labile or non-volatile. For this compound, which is amenable to both techniques, the choice may depend on available instrumentation and the specific analytical requirements.
The Rationale for an HPLC Approach
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. This technique is highly versatile and can be adapted to a wide range of analytes by modifying the mobile phase composition, stationary phase chemistry, and detector type. For this compound, a reversed-phase HPLC method with UV detection is a common choice, as the aromatic ring and nitro group provide strong chromophores for sensitive detection.
Experimental Protocol: HPLC Analysis of this compound
This protocol is a representative method and requires laboratory validation.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of around 10 µg/mL for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System (or equivalent) |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance) |
3. Data Analysis:
-
Identification: The retention time of the analyte peak is compared to that of a reference standard. The UV spectrum obtained from the DAD can provide additional confirmation.
-
Quantification: A calibration curve is generated by injecting a series of standards of known concentrations and plotting peak area against concentration.
Comparative Performance: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of this compound will depend on the specific analytical goals. Below is a comparative summary of their performance characteristics.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. |
| Specificity | Very high; mass spectrum provides a unique molecular fingerprint. | High with a Diode Array Detector, which provides spectral information. |
| Sensitivity | Excellent, often in the picogram to femtogram range. | Good, typically in the nanogram to picogram range with a UV detector. |
| Sample Volatility | Required; suitable for volatile and semi-volatile compounds. | Not required; ideal for non-volatile and thermally labile compounds. |
| Instrumentation | Requires a gas chromatograph coupled to a mass spectrometer. | Requires a liquid chromatograph with a pump, injector, column, and detector. |
| Throughput | Can be high with modern, fast GC methods. | Generally high, with typical run times of 15-30 minutes. |
| Impurity Profiling | Excellent for identifying unknown impurities through library searching of mass spectra. | Good for known impurities with reference standards; identification of unknowns is more challenging without a mass spectrometer. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion: Selecting the Optimal Analytical Strategy
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the need for either routine quality control or in-depth impurity profiling.
-
GC-MS is the superior choice for the identification of unknown impurities and for achieving the highest levels of sensitivity and specificity. Its ability to provide structural information through mass spectral fragmentation is invaluable in a research and development setting.
-
HPLC with UV detection offers a robust, reliable, and often more accessible alternative for routine quality control and purity assessments, especially when dealing with known impurities. Its operational simplicity and lower maintenance costs can be advantageous in a high-throughput laboratory environment.
Ultimately, a well-validated analytical method, whether it be GC-MS or HPLC, is crucial for ensuring the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical or agrochemical products.
References
A Senior Application Scientist’s Guide to Purity Assessment of 2-Chloro-4-fluoronitrobenzene: A Comparative Analysis of Chromatographic Techniques
Introduction: The Critical Role of Purity in Chemical Synthesis
2-Chloro-4-fluoronitrobenzene is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular structure, featuring a nitro group and halogen substituents, imparts a unique reactivity that is exploited in the production of dyes, pesticides, and therapeutic agents.[1] The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and yield of the final product. Impurities, even in trace amounts, can lead to undesirable side reactions, the formation of toxic byproducts, or a reduction in the potency of an active pharmaceutical ingredient (API).
Therefore, the validation of a robust, accurate, and reliable analytical method for purity assessment is a cornerstone of quality control in any laboratory handling this compound.[2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique against its modern evolution, Ultra-Performance Liquid Chromatography (UPLC), and an orthogonal method, Gas Chromatography (GC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most suitable technique for their specific needs.
Pillar 1: Reversed-Phase HPLC (RP-HPLC) – The Industry Workhorse
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of moderately polar organic molecules like this compound. Its prevalence is due to its versatility, robustness, and the vast body of established protocols.
The Rationale Behind the Method
The core principle of a successful analytical method is not just to follow a protocol, but to understand why each parameter is chosen. For this compound, the development of a stability-indicating HPLC method—one that can resolve the main compound from any potential process impurities and degradation products—is paramount.
-
Stationary Phase Selection: The choice of a C18 (octadecylsilyl) column is the logical starting point. The non-polar nature of the C18 alkyl chains provides effective retention for the aromatic ring of this compound through hydrophobic interactions. Columns like the Ascentis® Express C18, which utilize superficially porous particles, are often preferred as they offer higher efficiency and resolution compared to traditional fully porous particles, without the high backpressure of sub-2 µm columns.[4]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (like water with a buffer) and an organic modifier (typically acetonitrile or methanol) is employed. Acetonitrile is often favored for its lower viscosity and UV transparency. The gradient, which involves increasing the concentration of the organic modifier over time, is crucial for eluting any more strongly retained impurities while ensuring the main peak is sharp and well-resolved. The inclusion of a buffer, such as ammonium formate, helps maintain a constant pH, which is critical for achieving reproducible retention times.[5][6]
-
Detection: The presence of the nitrobenzene chromophore in the molecule makes it highly suitable for UV-Vis detection.[7] A wavelength of 254 nm is a standard choice for aromatic compounds and typically provides excellent sensitivity for the parent compound and related impurities.[5]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to serve as a robust starting point and must be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure it is fit for its intended purpose.[8][9][10]
1. Instrumentation and Consumables:
- HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector.
- Column: Ascentis® Express C18, 100 mm x 2.1 mm, 2.7 µm particle size (or equivalent).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.8 with formic acid).
- Mobile Phase B: Acetonitrile.
- Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Chromatographic Conditions:
- Flow Rate: 0.4 mL/min
- Column Temperature: 35 °C
- Injection Volume: 5 µL
- Detection Wavelength: 254 nm
- Gradient Program:
- 0-2 min: 40% B
- 2-15 min: 40% to 90% B
- 15-17 min: 90% B
- 17.1-20 min: 40% B (re-equilibration)
3. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and routine analysis.
Trustworthiness: The Role of Forced Degradation
To establish the specificity and stability-indicating nature of the method, forced degradation studies are non-negotiable.[11] The goal is to intentionally stress the sample to produce potential degradation products and prove that the chromatographic method can separate them from the parent peak and from each other.[12] An ideal study aims for 5-20% degradation of the active ingredient.[11]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Successful separation of the resulting degradants validates the method's ability to monitor stability and accurately quantify purity over the product's shelf life.[13]
Pillar 2: Comparative Performance Analysis
While RP-HPLC is a reliable standard, alternative techniques offer distinct advantages in terms of speed, resolution, or providing orthogonal data.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC technology operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This fundamental difference leads to a dramatic increase in performance.
-
The Causality: The van Deemter equation in chromatography shows that efficiency increases significantly as particle size decreases. Smaller particles lead to sharper, narrower peaks, which translates to superior resolution and sensitivity. This allows for much faster flow rates and shorter column lengths without sacrificing separation quality.
-
Performance Benefits:
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to traditional HPLC. A 20-minute HPLC run can often be compressed into a 2-4 minute UPLC run.
-
Resolution: The increased efficiency allows for the separation of closely eluting impurities that might co-elute in an HPLC method.
-
Sensitivity: Sharper peaks result in a greater peak height for a given concentration, leading to lower detection limits.
-
Solvent Reduction: Shorter run times and lower flow rates significantly reduce solvent consumption, making UPLC a greener and more cost-effective alternative.
-
-
Considerations: UPLC systems operate at much higher backpressures (up to 15,000 psi) and require specialized instrumentation. The method transfer from HPLC to UPLC is straightforward but requires geometric scaling of the gradient and flow rate.[14]
Alternative 2: Gas Chromatography (GC)
GC is an excellent orthogonal technique for purity analysis, provided the analyte and its impurities are volatile and thermally stable. This compound, with a boiling point of ~71 °C at reduced pressure, is a suitable candidate for GC analysis.[1]
-
The Causality: GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. It is particularly powerful for resolving isomers or volatile organic impurities that may be difficult to separate by HPLC.
-
Methodology & Performance:
-
Detector Choice: An Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds, making it an ideal choice for this analysis.[15] A Nitrogen-Phosphorus Detector (NPD) would also provide high selectivity for the nitro group.
-
Orthogonality: Because the separation mechanism is entirely different from RP-HPLC, GC can confirm purity and detect impurities that might be invisible or co-elute in the liquid phase. For example, a non-polar, volatile process impurity might be resolved with baseline separation in GC but be hidden under the main peak in HPLC.
-
Limitations: GC cannot analyze non-volatile or thermally labile compounds. Any degradation products formed through hydrolysis, for instance, would likely not be amenable to GC analysis, making it unsuitable as a standalone stability-indicating method.
-
Decision Framework for Method Selection
Caption: Decision tree for selecting the appropriate chromatographic method.
Pillar 3: Quantitative Data Comparison
To provide an objective comparison, the following table summarizes the key performance attributes of each technique for the analysis of this compound.
| Parameter | RP-HPLC | UPLC | Gas Chromatography (GC-ECD) |
| Typical Analysis Time | 15-25 minutes | 2-5 minutes | 10-20 minutes |
| Relative Resolution | Good | Excellent | Excellent (for volatiles) |
| Solvent Consumption | High (~15-25 mL/run) | Low (~2-5 mL/run) | Very Low (carrier gas only) |
| Key Advantage | Robust, versatile, widely available | High speed, resolution, and sensitivity | Orthogonal separation, high sensitivity for halogenated volatiles |
| Key Limitation | Slower analysis time | Requires specialized high-pressure equipment | Not suitable for non-volatile or thermally labile compounds |
| Best Suited For | Routine QC, stability studies | High-throughput screening, complex impurity profiling | Orthogonal confirmation, analysis of raw material for volatile impurities |
Conclusion and Expert Recommendation
The choice of an analytical method is always a balance between performance requirements, sample characteristics, and available resources.
-
RP-HPLC remains the gold standard for comprehensive purity and stability testing of this compound. Its ability to handle a wide range of potential degradation products makes it the most reliable choice for developing a single, validated, stability-indicating method.
-
UPLC is the superior option for high-throughput environments. In process development or discovery labs where speed is critical, the significant reduction in run time and solvent usage provides a compelling return on investment, along with enhanced resolution for complex samples.
-
Gas Chromatography serves as an indispensable orthogonal tool. It should not be viewed as a replacement for HPLC but as a complementary technique. Its value lies in confirming the absence of volatile impurities that might be missed by liquid chromatography, providing a more complete purity profile.
For a comprehensive quality control strategy, a laboratory should develop and validate a primary RP-HPLC or UPLC method for routine purity and stability testing. This should be supplemented with a validated GC method for the initial characterization of starting materials and for investigating any out-of-specification results where volatile impurities are suspected. This dual-pronged approach ensures the highest level of confidence in the quality of this compound, safeguarding the integrity of the subsequent manufacturing process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. biomedres.us [biomedres.us]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. epa.gov [epa.gov]
A Comparative Guide to Alternatives for 2-Chloro-4-fluoronitrobenzene in Organic Synthesis
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, selective, and scalable synthetic routes. 2-Chloro-4-fluoronitrobenzene has long been a staple reagent for introducing a nitro-substituted aromatic moiety, primarily through nucleophilic aromatic substitution (SNAr) reactions. Its utility lies in the differential reactivity of its two halogen substituents, offering a handle for sequential functionalization. However, the landscape of available synthetic tools is ever-evolving, and a critical evaluation of alternatives is essential for optimizing synthetic strategies.
This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights. We will explore the nuances of their reactivity, regioselectivity, and practical considerations in their application, empowering you to make informed decisions in your synthetic endeavors.
Understanding the Role of this compound
This compound is a versatile intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reactivity is dominated by the electron-deficient nature of the aromatic ring, activated by the potent electron-withdrawing nitro group. This activation facilitates the displacement of the halogen substituents by a wide range of nucleophiles, including amines, alkoxides, and thiolates, via an SNAr mechanism.
The key to its utility often lies in the selective substitution of one halogen over the other. Generally, in SNAr reactions, the rate of substitution follows the order F > Cl > Br > I for the leaving group. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, which is stabilized by more electronegative substituents.[2] Consequently, the fluorine atom in this compound is generally more susceptible to nucleophilic attack than the chlorine atom.
Core Alternatives and Their Comparative Performance
Several alternative dihalo- and fluoronitrobenzene derivatives can be considered as replacements for this compound. The choice of an alternative is often dictated by the desired regioselectivity, cost, and availability of the starting materials.
2,4-Difluoronitrobenzene: The Highly Reactive Analogue
2,4-Difluoronitrobenzene is a highly reactive and perhaps the most common alternative, particularly when the introduction of a fluorine atom at the 4-position is not a specific requirement.
Reactivity and Regioselectivity: With two highly activating fluorine atoms, 2,4-difluoronitrobenzene exhibits enhanced reactivity towards nucleophiles compared to its chloro-fluoro counterpart.[3] The primary challenge and opportunity with this substrate lies in controlling the regioselectivity of the substitution. The fluorine at the 4-position (para to the nitro group) is generally more activated towards nucleophilic attack than the fluorine at the 2-position (ortho to the nitro group) due to superior resonance stabilization of the Meisenheimer intermediate. However, the regioselectivity can be significantly influenced by the reaction conditions, particularly the solvent.[4][5] Nonpolar solvents have been shown to favor ortho-substitution.[4][5]
Experimental Data Snapshot:
| Substrate | Nucleophile | Product | Reaction Conditions | Yield | Reference |
| 2,4-Difluoronitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | EtOH, reflux | Good | [3] |
| 2,4-Difluoronitrobenzene | Pyrrolidine | Mixture of ortho- and para-substituted products | Flow reactor, various temperatures | N/A (kinetic study) | [6] |
| 2,4-Difluoronitrobenzene | Benzyl alcohol | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (ortho) | Toluene, K2CO3, rt | >98% regioselectivity | [5] |
| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | 1-Fluoro-2-morpholino-4,5-dinitrobenzene | EtOH, Et3N, reflux, 18h | 88% | [7] |
Dichloronitrobenzenes: Cost-Effective but Less Reactive Options
Various dichloronitrobenzene isomers, such as 3,4-dichloronitrobenzene and 2,4-dichloronitrobenzene, can also be considered.[2][8][9]
Reactivity and Synthesis: Generally, chloro-substituents are less activating than fluoro-substituents in SNAr reactions, leading to slower reaction rates that may require harsher conditions (higher temperatures, stronger bases). However, dichloronitrobenzenes are often more cost-effective starting materials. The synthesis of 3,4-dichloronitrobenzene, for instance, is typically achieved through the nitration of 1,2-dichlorobenzene.[2][8]
Experimental Data Snapshot:
| Substrate | Nucleophile | Product | Reaction Conditions | Yield/Conversion | Reference |
| 3,4-Dichloronitrobenzene | Potassium Fluoride | 3-Chloro-4-fluoronitrobenzene | Sulfolane, 240°C, 24h | 68.8% conversion | [10] |
| 2,4-Dichloronitrobenzene | Potassium Fluoride | 2,4-Difluoronitrobenzene | HMPT, 180°C, 21h | >65% conversion | [11] |
Other Fluoronitroanilines and Derivatives
In specific applications, other fluoronitro-aromatics can serve as valuable alternatives. For instance, 4-fluoro-2-nitroaniline is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[12] Its synthesis often involves the nitration of p-fluoroacetanilide followed by hydrolysis.[13]
Mechanistic Considerations and Regioselectivity
The outcome of SNAr reactions with these substrates is governed by the stability of the intermediate Meisenheimer complex.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
For a substrate like 2,4-difluoronitrobenzene, the nucleophile can attack at either the C2 (ortho) or C4 (para) position.
References
- 1. 2,4-Difluoronitrobenzene | 446-35-5 | FD64613 | Biosynth [biosynth.com]
- 2. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. vapourtec.com [vapourtec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. nbinno.com [nbinno.com]
- 10. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 11. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Chloro-4-fluoronitrobenzene: A High-Selectivity Diazotization Route vs. Traditional Direct Nitration
Abstract
2-Chloro-4-fluoronitrobenzene is a pivotal intermediate in the production of high-value specialty chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its synthesis is a critical step that dictates the purity, yield, and economic viability of the final product. This guide provides an in-depth comparison between a traditional, widely-used synthetic method—the direct nitration of 3-chlorofluorobenzene—and a modern, high-selectivity approach leveraging a Diazotization-Sandmeyer reaction. We will dissect the mechanistic underpinnings, present detailed experimental protocols, and offer a quantitative comparison of their performance. The objective is to provide researchers and process chemists with the necessary data to select the optimal synthetic strategy for their specific needs.
Introduction: The Strategic Importance of this compound
The value of this compound (CAS: 2106-50-5) lies in its trifunctionalized aromatic ring. The electron-withdrawing nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) , a cornerstone reaction in modern organic synthesis.[3][4] This activation makes the chloro and fluoro substituents susceptible to displacement by a wide range of nucleophiles, enabling the construction of complex molecular architectures.[1][3] Consequently, this intermediate is indispensable for creating active pharmaceutical ingredients (APIs), particularly anti-inflammatory drugs, and potent herbicides.[1][5]
Given its importance, the efficiency of its synthesis is paramount. An ideal route should be high-yielding, regioselective (producing only the desired isomer), and utilize readily available, cost-effective starting materials under safe operating conditions.
Part 1: The Established Route - Direct Nitration of 3-Chlorofluorobenzene
The direct nitration of a substituted benzene ring is a classic and straightforward approach to introducing a nitro group. In this case, the commercially available 3-chlorofluorobenzene is treated with a potent nitrating agent.
Reaction Mechanism: Electrophilic Aromatic Substitution (EAS)
This reaction proceeds via a standard Electrophilic Aromatic Substitution mechanism. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich aromatic ring of 3-chlorofluorobenzene. The existing chloro and fluoro substituents are ortho-, para-directing. However, the nitration of 3-chlorofluorobenzene leads to a mixture of isomers, as the directing effects of the halogen substituents are not absolute and can lead to substitution at multiple positions.
Critique and Performance Limitations
While conceptually simple, this method is plagued by a critical flaw: a lack of regioselectivity. The nitration process yields a mixture of isomers, primarily this compound and 3-chloro-2-fluoronitrobenzene, among other byproducts.[6] Separating these isomers is challenging and requires fractional crystallization, a process that significantly reduces the final isolated yield. Published data indicates a stark reality: the yield of the desired this compound isomer after purification is a mere 16.7% .[6] This low efficiency makes the route unattractive for large-scale production due to high material waste and intensive purification costs.
Part 2: A Validated Alternative - High-Selectivity Diazotization Route
To overcome the selectivity issues of direct nitration, a modern approach utilizes a Sandmeyer-type reaction. This strategy builds the molecule with surgical precision, installing the functional groups in a defined order, thus avoiding the formation of unwanted isomers. The logical starting material for this route is 3-Chloro-4-fluoroaniline.
Reaction Mechanism: Diazotization and Copper-Catalyzed Substitution
This synthesis is a two-step process rooted in the unique chemistry of diazonium salts:[7][8]
-
Diazotization: The primary aromatic amine (3-Chloro-4-fluoroaniline) is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into an excellent leaving group, the diazonium salt (-N₂⁺).
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl). This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is displaced by a chloro group, liberating nitrogen gas.[7][8][9] The key advantage is that the substitution occurs only at the position of the original amine, ensuring complete regioselectivity.
Anticipated Advantages and Performance
The primary benefit of this route is its unambiguous control over the product's structure. By starting with an aniline derivative where the substituents are already in the desired positions, the reaction produces a single, predictable isomer. This eliminates the need for complex isomer separation, leading to a much cleaner reaction profile and significantly higher yields. While a specific yield for this exact transformation is not published, Sandmeyer reactions are well-established and typically provide yields in the range of 70-90%.[10][11]
Part 3: Head-to-Head Performance Comparison
The choice of synthetic route has profound implications for process efficiency, cost, and environmental impact. The table below summarizes the key performance indicators for the two routes.
| Metric | Traditional Route: Direct Nitration | New Route: Diazotization-Sandmeyer | Analysis |
| Starting Material | 3-Chlorofluorobenzene | 3-Chloro-4-fluoroaniline | Both are commercially available, though aniline derivatives can sometimes be more expensive. |
| Regioselectivity | Poor | Excellent | The Diazotization route's key advantage, producing a single isomer. |
| Typical Yield | 16.7% (isolated)[6] | ~70-90% (estimated based on literature)[10][11] | A >4-fold increase in yield dramatically improves process economics. |
| Product Purity | Low (initially a mixture of isomers) | High | The product is inherently pure, requiring minimal purification. |
| Purification Method | Fractional Crystallization | Simple Extraction & Distillation/Recrystallization | The new route simplifies downstream processing, saving time and resources. |
| Key Reagents | HNO₃, H₂SO₄ (highly corrosive) | NaNO₂, CuCl, HCl | Both routes use hazardous materials, but the new route avoids mixed acid nitration. |
| Primary Waste | Unwanted isomers, acidic waste | Copper salts, acidic waste | The new route generates less organic waste due to higher selectivity. |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Comparative workflow of the two synthetic routes.
Part 4: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Direct Nitration of 3-Chlorofluorobenzene
(Adapted from ChemicalBook Synthesis Data)[6]
-
Preparation: Pre-cool a mixture of sulfuric acid (185 g, 1.85 mol) and nitric acid (166 g, 1.85 mol) to -5°C in a reaction vessel equipped with a stirrer and thermometer.
-
Reaction: Slowly add 3-chlorofluorobenzene (240 g, 1.85 mol) to the pre-cooled acid mixture, ensuring the temperature is maintained at -5°C.
-
Stirring: Continue stirring the mixture at -5°C for 13 hours.
-
Workup: Upon completion, add benzene (200 mL) and hexane (200 mL) to the reaction mixture for extraction.
-
Washing: Combine the organic phases and wash sequentially with water (300 mL), sodium carbonate solution (300 mL), and again with water (300 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure.
-
Purification: The residue, containing a mixture of isomers, is purified by fractional crystallization to isolate the this compound product.
Protocol 2: Proposed Diazotization-Sandmeyer Synthesis
(Based on established Sandmeyer reaction procedures)[10][11]
-
Amine Dissolution: In a reaction vessel, dissolve 3-Chloro-4-fluoroaniline (1.0 eq) in 3M hydrochloric acid. Cool the solution to 0-5°C in an ice-water bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline solution, keeping the temperature strictly below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup & Extraction: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield high-purity this compound.
Conclusion and Recommendation
In contrast, the proposed Diazotization-Sandmeyer route represents a far more elegant and efficient strategy. Its inherent regioselectivity ensures the formation of a single product isomer, dramatically simplifying purification and leading to substantially higher yields. For researchers and drug development professionals requiring high-purity material and scalable processes, the Diazotization-Sandmeyer pathway is the demonstrably superior method. It aligns with the principles of modern chemical synthesis, prioritizing precision, efficiency, and atom economy over brute-force approaches.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [zjjtxc.com]
- 3. nbinno.com [nbinno.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. This compound | 2106-50-5 [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of 2-Chloro-4-fluoronitrobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of industrial organic synthesis, the selection of a starting material is a critical decision point, balancing cost, reactivity, scalability, and safety. 2-Chloro-4-fluoronitrobenzene (CAS 2106-50-5) has emerged as a pivotal intermediate, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides an in-depth cost-benefit analysis of this compound, comparing it with two common alternatives: 2,4-Dichloronitrobenzene (DCNB) and 2,4-Difluoronitrobenzene (DFNB). Our analysis demonstrates that while the upfront cost of this compound may be variable, its unique reactivity profile often leads to higher process efficiency, selectivity, and overall cost-effectiveness in complex, multi-step syntheses.
Introduction to this compound: The Strategic Intermediate
This compound is a trifunctionalized aromatic compound whose value lies in the orchestrated reactivity of its substituents. The potent electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the differential reactivity of the chlorine and fluorine atoms allows for selective, sequential substitutions. This feature is paramount in constructing complex molecules, making it an indispensable building block for active pharmaceutical ingredients (APIs) like anti-inflammatory drugs and agrochemicals such as the herbicide saflufenacil.[1][2]
Below is a decision-making framework for selecting the appropriate halo-nitrobenzene intermediate for a large-scale synthesis campaign.
Caption: Decision workflow for selecting an appropriate synthesis intermediate.
Comparative Analysis: Performance and Cost
The choice between this compound and its alternatives hinges on a multi-faceted analysis of cost, reactivity, and safety.
Cost Profile
Bulk pricing for chemical intermediates is highly volatile and dependent on market conditions and order volume. The following table provides an estimated cost comparison based on currently available data.
| Compound | CAS Number | Molecular Weight | Typical Bulk Price (USD/kg) | Key Considerations |
| This compound | 2106-50-5 | 175.54 g/mol [1] | $10.00 - $15.00[3] | Offers a balance of cost and high selectivity, potentially reducing downstream purification expenses. |
| 2,4-Dichloronitrobenzene | 611-06-3 | 192.00 g/mol [4] | ~$1.50 - $5.00[5] | Lowest upfront cost but may require more stringent conditions and lead to selectivity issues. |
| 2,4-Difluoronitrobenzene | 446-35-5 | 159.09 g/mol | $15.00 - $25.00+ | Highest reactivity due to the two fluorine atoms; often used when other halogens are not reactive enough. |
Note: Prices are estimates for large-scale orders and subject to change. Small-scale research quantities are significantly more expensive.[1][6]
Reactivity and Mechanistic Considerations
The primary reaction pathway for these compounds is Nucleophilic Aromatic Substitution (SNAr). The nitro group at C1 activates the halogens at C2 and C4 for substitution. The key difference lies in the leaving group ability and the C-X bond strength.
-
In this compound: The C-Cl bond is generally weaker and chlorine is a better leaving group than fluorine under many common nucleophilic substitution conditions. This allows for highly regioselective substitution at the C2 position, leaving the fluorine at C4 available for subsequent, different functionalization. This is the core strategic advantage of this reagent.
-
In 2,4-Dichloronitrobenzene: Both chlorine atoms are potential leaving groups. While the chlorine at C2 is slightly more activated by the ortho-nitro group, achieving high selectivity over the C4 position can be challenging and often requires careful optimization of reaction conditions, potentially leading to mixtures that complicate purification.
-
In 2,4-Difluoronitrobenzene: Fluorine is a poor leaving group but the C-F bond is highly polarized, making the carbon highly electrophilic. This compound is very reactive, sometimes leading to a lack of selectivity or even disubstitution if not carefully controlled.
Caption: Generalized SNAr pathway highlighting the key intermediate.
Safety and Handling
All three compounds are hazardous and require careful handling in a well-ventilated area with appropriate Personal Protective Equipment (PPE).[7]
| Compound | Hazard Statements (Typical) | Key Handling Precautions |
| This compound | H302/H311/H315/H319/H335 (Harmful if swallowed, Toxic in contact with skin, Causes skin/eye irritation, May cause respiratory irritation)[8] | Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye protection.[7][9] |
| 2,4-Dichloronitrobenzene | H302/H311/H317/H351/H361/H371/H411 (Harmful if swallowed, Toxic in contact with skin, May cause allergic reaction, Suspected of causing cancer/damaging fertility, May cause organ damage, Toxic to aquatic life)[10] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[10] |
| 2,4-Difluoronitrobenzene | H302/H312/H332, H315, H319, H335 (Harmful if swallowed/in contact with skin/if inhaled, Causes skin/eye irritation, May cause respiratory irritation) | Use only outdoors or in a well-ventilated area. Wash thoroughly after handling. |
The more extensive hazard profile of 2,4-Dichloronitrobenzene, particularly regarding long-term health effects, can add significant costs related to engineering controls, waste disposal, and regulatory compliance in a large-scale setting.
Experimental Protocol: A Case Study
Objective: Synthesis of 3-Chloro-4-fluoroaniline, a key pharmaceutical intermediate, via catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This single-step, high-yield process exemplifies the efficiency of using a precisely functionalized starting material.[11]
Causality Behind Experimental Choices:
-
Catalyst: 1% Platinum on Carbon (Pt/C) is chosen. While Palladium on Carbon (Pd/C) is also effective, Pt/C often shows excellent activity at lower temperatures and pressures for nitro group reductions, minimizing potential dehalogenation side reactions.[11]
-
Reaction Conditions: A temperature of 50-100°C and pressure of 0.1-5 MPa are selected to ensure a reasonable reaction rate without requiring expensive high-pressure equipment. The conditions are robust enough for large-scale production.[11]
-
Solvent-Free Potential: This reaction can potentially be run neat (solvent-free), which is a major advantage in industrial synthesis.[11] It dramatically reduces solvent costs, waste disposal, and downstream processing time for solvent removal, directly impacting the overall cost-benefit analysis.
Caption: Experimental workflow for the synthesis of 3-Chloro-4-fluoroaniline.
Step-by-Step Methodology:
-
Reactor Charging: In a suitable hydrogenation reactor, charge 3-chloro-4-fluoronitrobenzene (1.0 eq) and 1% Platinum on Carbon (typically 0.1-0.5% by weight).
-
Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., Nitrogen) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with Hydrogen gas to the target pressure (e.g., 5 MPa).[11]
-
Heating and Agitation: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 80°C).[11]
-
Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake. Samples can be carefully taken to analyze for the disappearance of the starting material by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge again with nitrogen. Filter the reaction mixture to remove and recover the Pt/C catalyst. The catalyst can often be recycled, further improving process economics.
-
Purification: The resulting crude 3-Chloro-4-fluoroaniline is typically of high purity (>99%).[11] For pharmaceutical applications, it can be further purified by vacuum distillation to yield the final product.
Conclusion and Recommendations
For large-scale synthesis campaigns where precision and process efficiency are paramount, This compound presents a compelling case.
-
Cost-Benefit: While its initial per-kilogram cost is higher than 2,4-Dichloronitrobenzene, its superior regioselectivity in SNAr reactions leads to cleaner conversions, higher yields of the desired product, and significantly reduced downstream purification costs. These process savings often outweigh the higher upfront material cost.
-
Strategic Advantage: The ability to perform selective, sequential substitutions is a powerful tool for building molecular complexity, making it an ideal choice for multi-step syntheses of high-value products like APIs.
-
Safety & Sustainability: Its more favorable safety profile compared to DCNB and its potential use in solvent-free reactions align well with modern green chemistry principles, reducing environmental impact and regulatory burdens.
We recommend that for novel process development, this compound be considered the primary starting material when a di-halogenated nitrobenzene is required, especially if sequential functionalization is part of the synthetic plan. A thorough process cost analysis, including raw materials, waste disposal, and purification time, should be conducted to validate this choice for any specific industrial application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. This compound | 2106-50-5 [chemicalbook.com]
- 4. 2,4-Dichloronitrobenzene price,buy 2,4-Dichloronitrobenzene - chemicalbook [chemicalbook.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. chemimpex.com [chemimpex.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound CAS 2106-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 2,4-Dichloronitrobenzene | 611-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-fluoronitrobenzene: A Guide for Laboratory Professionals
The proper disposal of 2-Chloro-4-fluoronitrobenzene, a halogenated nitroaromatic compound, is a critical aspect of laboratory safety and environmental responsibility. This compound, widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, presents significant health and environmental hazards if managed improperly.[1] This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulations.
Understanding the Hazard Profile: The "Why" Behind Cautious Disposal
This compound is classified as a hazardous substance with a multifaceted risk profile. Understanding these hazards is fundamental to appreciating the stringency of the disposal protocols.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Irritation: Causes serious skin and eye irritation.[2][4][5] It may also cause respiratory irritation.[2][5]
-
Environmental Hazard: While specific data is limited, halogenated organic compounds are often persistent and can have long-term adverse effects in the aquatic environment.[2]
These properties necessitate a disposal plan that minimizes human exposure and prevents environmental release at every stage.
Immediate Safety & Handling: Prerequisites for Disposal
Before initiating any disposal-related activities, it is imperative to establish a safe working environment. This begins with a thorough understanding of the necessary personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against dermal absorption, which is a significant route of exposure.[6] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing serious eye irritation.[5][6] |
| Body Protection | A flame-resistant lab coat.[6] Wear appropriate protective clothing to prevent skin exposure.[7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use a certified respirator if handling outside of a fume hood or if dust is generated.[5] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded.[2] | Halogenated nitroaromatic compounds can be respiratory irritants.[5] A respirator minimizes the risk of inhaling harmful dust or vapors. |
Emergency Procedures: Immediate Response Plan
In the event of accidental exposure, immediate and correct first aid is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek prompt medical attention.[5]
-
Inhalation: Move the individual to fresh air immediately.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water.[5][6] Call a poison center or doctor for guidance.[3]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins with waste segregation and ends with compliant removal by a certified waste management service. The following workflow is designed to ensure safety and regulatory adherence.
Caption: Disposal workflow for this compound.
Protocol for Waste Collection and Storage
-
Identify and Segregate: As a halogenated organic compound, this compound waste must be kept separate from non-halogenated organic waste streams to prevent costly and complex disposal procedures.[8][9] Do not mix with incompatible materials such as strong oxidizing agents.[2][10]
-
Solid Waste: Collect unreacted chemical and contaminated consumables (e.g., weighing boats, gloves, paper towels) in a dedicated, compatible container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled container for halogenated organic liquids.[11]
-
-
Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[11] It is permissible to reuse empty reagent bottles, but all original labels must be completely removed or defaced.[12]
-
Labeling: Accurate and thorough labeling is a cornerstone of safe waste management and is mandated by regulations. As soon as the first drop of waste is added, the container must be labeled with:[11][12]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be in a well-ventilated location, away from incompatible materials.[5] Ensure the container is stored within secondary containment to mitigate spills.[8]
Regulatory Compliance: Adhering to the Law
The disposal of this compound is governed by a framework of federal, state, and local regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[13][14]
Key Regulatory Principles:
-
Waste Identification: The generator of the waste (i.e., the laboratory) is responsible for determining if their waste is hazardous.[13][14][15]
-
Cradle-to-Grave Management: RCRA establishes a system that tracks hazardous waste from its point of generation to its final disposal.[13]
-
State and Local Rules: Many states and municipalities have more stringent regulations than the federal government.[13][15] It is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable rules.[6][12][16]
The final step in the disposal process is to arrange for the removal of the hazardous waste by a licensed and certified contractor. Your EHS department will typically coordinate this process and ensure that all shipping manifests are correctly completed.[14]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading.
-
Cleanup (for minor spills):
-
Decontaminate: Wash the spill area down with large amounts of water.[5]
-
Major Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[11]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 2106-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Incompatibility of major chemicals - Labor Security System [laborsecurity.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. epa.gov [epa.gov]
- 15. dtsc.ca.gov [dtsc.ca.gov]
- 16. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
A Comprehensive Guide to the Safe Handling of 2-Chloro-4-fluoronitrobenzene
As a Senior Application Scientist, it is imperative to foster a culture of safety and excellence in the laboratory. This guide provides a detailed protocol for the safe handling of 2-Chloro-4-fluoronitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical for ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: Hazard Profile of this compound
This compound (CAS No. 2106-50-5) is a chemical compound that demands careful handling due to its toxicological profile.[2][3][4] It is classified as harmful if swallowed and toxic in contact with skin.[4][5] Furthermore, it is known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation.[2][4] The primary hazards associated with this compound are acute toxicity and its irritant properties.[4]
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4] |
| Acute Dermal Toxicity | Toxic in contact with skin.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the critical steps from receiving the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
Step 1: Pre-Handling Procedures
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the manufacturer's label is intact and legible.
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][7] It should be stored away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[8] A designated, locked storage cabinet is recommended to restrict access.[3]
Step 2: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the most critical barriers against exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Silver Shield/4H®).[9] | To prevent skin contact, as the substance is toxic upon dermal absorption. |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][7] | To protect against splashes and dust that can cause serious eye irritation. |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[3][7] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside a fume hood or if dust formation is likely.[2][7] | To prevent inhalation, which can cause respiratory irritation. |
Donning and Doffing PPE: It is crucial to don and doff PPE in the correct order to prevent cross-contamination.
Caption: Donning and doffing sequence for Personal Protective Equipment.
Step 3: Handling and Experimental Work
All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][6] Avoid the formation of dust and aerosols.[2][3] Do not eat, drink, or smoke in the handling area.[2][3]
Step 4: Post-Handling Procedures
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all work surfaces and equipment.
Waste Disposal: All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.[3][10] Dispose of this waste in clearly labeled, sealed containers and follow all local, state, and federal regulations for hazardous waste disposal.[6][11]
Emergency Response Plan
In the event of an emergency, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][8] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][5][8] |
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material and collect it into a suitable container for disposal.[2] Avoid generating dust.[2]
Conclusion
The safe handling of this compound is achievable through a comprehensive understanding of its hazards, strict adherence to established protocols, and a commitment to a culture of safety. By implementing the guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-4-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 75017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. westliberty.edu [westliberty.edu]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




